Metahexestrol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
71953-72-5 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ |
InChI Key |
KUJAWCSIKNKXLL-HDICACEKSA-N |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |
Synonyms |
1,2-diethyl-1,2-bis(3'-hydroxyphenyl)ethane 3,3'-HES 3,4-bis(3'-hydroxyphenyl)hexane meso-3,4-bis(3'-hydroxyphenyl)hexane metahexestrol NSC 297170 NSC 297170, (R*,R*)-(+-)-isomer NSC 297170, (R*,S*)-isomer NSC-297170 |
Origin of Product |
United States |
Foundational & Exploratory
Metahexestrol's Dual-Pronged Attack on Breast Cancer: An In-Depth Mechanistic Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis reveals the multifaceted mechanism of action of Metahexestrol, a synthetic estrogen, in combating breast cancer. This guide, intended for researchers, scientists, and drug development professionals, delves into the core molecular interactions and signaling pathways affected by this compound, highlighting its potential in treating both estrogen receptor (ER)-positive and ER-negative breast cancers.
This compound has been identified as an inhibitor of the estrogen receptor (E2R), demonstrating significant anti-proliferative effects on ER-positive human breast cancer cells. However, its efficacy extends beyond this, with notable inhibitory action on ER-negative breast cancer cells, suggesting a mechanism that is, at least in part, independent of the estrogen receptor pathway. This dual mechanism positions this compound as a compound of significant interest in the ongoing development of targeted breast cancer therapies.
Estrogen Receptor-Dependent Mechanism
In estrogen receptor-positive (ER+) breast cancer cells, such as the widely studied MCF-7 cell line, this compound acts as an antagonist to the estrogen receptor. By binding to the ER, it likely interferes with the conformational changes required for the receptor's activation and subsequent transcription of estrogen-responsive genes that are critical for cell proliferation. This inhibitory action disrupts the primary signaling pathway that drives the growth of these hormone-dependent tumors.
Estrogen Receptor-Independent Mechanism
A key finding is the efficacy of this compound in ER-negative breast cancer cells, exemplified by the MDA-MB-231 cell line. In these cells, the anti-proliferative effects of this compound are not reversed by the presence of estrogen, indicating a distinct mechanism of action. While the precise signaling cascades involved in this ER-independent pathway are still under active investigation, it is hypothesized that this compound may influence other critical cellular processes. These could include the induction of apoptosis (programmed cell death), cell cycle arrest at key checkpoints, or modulation of other signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The ability to target ER-negative breast cancer, which is often more aggressive and has fewer treatment options, underscores the therapeutic potential of this compound.
Quantitative Data on Proliferative Inhibition
To provide a clear comparative overview, the following table summarizes the known quantitative data regarding the anti-proliferative effects of this compound on breast cancer cell lines.
| Cell Line | Estrogen Receptor Status | Effective Dose (ED50) | Reference |
| MCF-7 | Positive | 1.0 μM | [1] |
| MDA-MB-231 | Negative | Inhibitory effects observed, but specific ED50 not detailed in the provided results. | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols utilized in the study of this compound's mechanism of action.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is fundamental in determining the cytotoxic and anti-proliferative effects of this compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Protocol Outline:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the ED50 (the concentration of drug that inhibits cell growth by 50%) is determined.
Estrogen Receptor Competitive Binding Assay
This assay is employed to determine the binding affinity of this compound to the estrogen receptor.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Protocol Outline:
-
Preparation of Receptor Source: A source of estrogen receptors is prepared, typically from uterine cytosol of immature or ovariectomized rodents, or from ER-expressing cell lines.
-
Incubation: A fixed amount of the receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal, hydroxylapatite, or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis and key signaling pathways.
Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane where specific proteins are detected using antibodies.
Protocol Outline:
-
Cell Lysis: Breast cancer cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
Gel Electrophoresis: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspases, PARP, p-Akt, p-ERK) followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore.
-
Detection: The protein bands are visualized using a detection reagent (e.g., chemiluminescent substrate) and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the complex mechanisms and experimental procedures, the following diagrams are provided.
Conclusion and Future Directions
The dual mechanism of action of this compound, targeting both ER-positive and ER-negative breast cancer cells, presents a promising avenue for the development of more effective and broad-spectrum anti-cancer therapies. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its ER-independent activity. Such studies will be instrumental in optimizing the therapeutic application of this compound and similar compounds, potentially leading to novel treatment strategies for patients with aggressive and resistant forms of breast cancer. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.
References
Metahexestrol's Interaction with the Estrogen Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of metahexestrol to the estrogen receptor (ER). This compound, a nonsteroidal antiestrogen, has demonstrated potential in inhibiting the proliferation of estrogen receptor-positive breast cancer cells. A key aspect of its mechanism of action is its ability to interact with the estrogen receptor. This document consolidates available quantitative data on its binding affinity, details the experimental methodologies used for its determination, and illustrates the pertinent biological pathways.
Estrogen Receptor Binding Affinity of this compound
This compound exhibits a notable binding affinity for the estrogen receptor. Its efficacy in competing with the natural ligand, estradiol, for receptor binding is a critical determinant of its biological activity. The primary quantitative measure of this interaction is its Relative Binding Affinity (RBA).
Quantitative Binding Data
The binding affinity of this compound for the calf uterine estrogen receptor has been determined through competitive binding assays. The key quantitative data are summarized in the table below.
| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Estradiol | Reference |
| This compound | Calf Uterine Estrogen Receptor | 10% | [1] |
| Estradiol | Calf Uterine Estrogen Receptor | 100% | [1] |
Note: RBA is calculated as (IC50 of Estradiol / IC50 of this compound) x 100.
In addition to its receptor binding, this compound has been shown to inhibit the proliferation of estrogen receptor-positive human breast cancer cells.
| Cell Line | Parameter | Value | Reference |
| MCF-7 | ED50 (Antiproliferative Effect) | 1.0 μM | [2] |
It is noteworthy that this compound also demonstrates inhibitory effects on estrogen receptor-negative MDA-MB-231 cells, and its antiproliferative activity is not reversed by estrogen, suggesting a mechanism of action that may be partially independent of the estrogen receptor pathway[2].
Experimental Protocols
The determination of this compound's estrogen receptor binding affinity relies on established experimental protocols, primarily competitive binding assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]estradiol) for binding to the estrogen receptor.
Objective: To determine the relative binding affinity of this compound for the estrogen receptor.
Materials:
-
Receptor Source: Calf uterine cytosol containing estrogen receptors[1].
-
Radioligand: [³H]estradiol.
-
Competitor: this compound and unlabeled estradiol (for standard curve).
-
Assay Buffer: Tris-based buffer.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation Cocktail and Counter.
Methodology:
-
Preparation of Receptor Cytosol: Uterine tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosol fraction rich in estrogen receptors.
-
Competitive Binding Incubation: Constant concentrations of the estrogen receptor preparation and [³H]estradiol are incubated with varying concentrations of this compound or unlabeled estradiol.
-
Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: The receptor-bound [³H]estradiol is separated from the unbound radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, which represents the bound [³H]estradiol, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled estradiol.
Signaling Pathways
Upon binding to the estrogen receptor, ligands can initiate a cascade of molecular events that ultimately alter gene expression. While the specific downstream signaling pathways activated by this compound have not been extensively detailed in the available literature, a general model of estrogen receptor signaling provides a framework for its potential mechanism of action.
Classical Estrogen Receptor Signaling Pathway
In its inactive state, the estrogen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).
-
Ligand Binding: Estrogenic compounds, like this compound, diffuse across the cell membrane and bind to the ligand-binding domain of the ER.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and promoting the formation of receptor dimers.
-
Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.
-
DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The receptor complex recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in altered protein synthesis and subsequent cellular responses.
Given that this compound is classified as an antiestrogen, it is plausible that upon binding to the estrogen receptor, it induces a conformation that favors the recruitment of co-repressors, leading to the downregulation of estrogen-responsive genes involved in cell proliferation. However, further research is required to elucidate the precise molecular consequences of this compound-ER interaction.
Conclusion
This compound demonstrates a significant, though lower, binding affinity for the estrogen receptor compared to estradiol. This interaction is a key component of its antiproliferative effects on estrogen receptor-positive breast cancer cells. The provided data and protocols offer a foundational understanding for researchers and professionals in the field of drug development. Future investigations into the specific downstream signaling events initiated by this compound will be crucial for a complete characterization of its mechanism of action and for the development of more targeted and effective cancer therapies.
References
An In-depth Technical Guide to the Synthesis and Characterization of Metahexestrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metahexestrol, also known as meso-3,4-bis(3'-hydroxyphenyl)hexane, is a synthetic non-steroidal estrogen that acts as an inhibitor of the estrogen receptor (E2R).[][2] Its potential antitumor activity, particularly in estrogen-dependent breast cancers, makes it a molecule of significant interest in medicinal chemistry and drug development.[][2] This document provides a comprehensive technical guide on a putative synthetic pathway for this compound and details the analytical methods for its structural characterization. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of this and related compounds.
Physicochemical Properties
This compound is a solid organic compound with the following properties:
| Property | Value | Reference |
| IUPAC Name | 3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol | [3] |
| Molecular Formula | C₁₈H₂₂O₂ | |
| Molecular Weight | 270.37 g/mol | |
| CAS Number | 71953-72-5 | |
| Appearance | Solid |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound begins with the commercially available starting material, 3'-hydroxypropiophenone. The proposed pathway involves a two-step process: a pinacol coupling reaction to form the central C-C bond and create the vicinal diol intermediate, followed by a deoxygenation step to yield the final alkane structure.
References
Metahexestrol's Dichotomous Impact on Estrogen Receptor-Positive and -Negative Breast Cancer Cell Lines: A Technical Guide
For Immediate Release
A comprehensive analysis of Metahexestrol, a synthetic estrogen, reveals distinct effects on estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. This technical guide provides an in-depth overview of its anti-proliferative activity, and outlines the experimental methodologies used to elucidate its mechanisms of action, offering valuable insights for researchers and drug development professionals in oncology.
This compound, a non-steroidal estrogen, has demonstrated significant anti-proliferative effects on the ER+ human breast cancer cell line MCF-7, with a reported median effective dose (ED50) of 1.0 μM.[1] Intriguingly, it also exerts inhibitory effects on the ER- human breast cancer cell line MDA-MB-231, suggesting a mechanism of action that is at least partially independent of the estrogen receptor signaling pathway.[1] This dual activity makes this compound a compound of interest for further investigation in breast cancer research.
Quantitative Analysis of Anti-Proliferative Effects
The anti-proliferative activity of this compound has been primarily evaluated using cell growth inhibition assays. The following table summarizes the key quantitative data available.
| Cell Line | Estrogen Receptor Status | Compound | ED50 (μM) | Reference |
| MCF-7 | ER+ | This compound | 1.0 | [1] |
| MDA-MB-231 | ER- | This compound | Inhibitory effects observed | [1] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.
Cell Proliferation Assay (General Protocol)
A common method to assess the anti-proliferative effects of compounds like this compound is the Sulforhodamine B (SRB) assay or MTT assay.
1. Cell Culture and Treatment:
-
MCF-7 and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
2. Cell Fixation and Staining (SRB Assay):
-
After incubation, cells are fixed with trichloroacetic acid (TCA).
-
The plates are washed with water and air-dried.
-
Cells are stained with Sulforhodamine B solution.
-
Unbound dye is removed by washing with 1% acetic acid.
3. Measurement:
-
The bound dye is solubilized with a Tris-base solution.
-
The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
Cell Proliferation Assay Workflow
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of this compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed.
1. Cell Preparation:
-
Cells are seeded and treated with this compound as described for the proliferation assay.
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed with phosphate-buffered saline (PBS).
2. Fixation and Staining:
-
Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing propidium iodide and RNase A.
3. Flow Cytometry:
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Cell Cycle Analysis Workflow
Apoptosis Analysis by Western Blot
To determine if this compound induces apoptosis, the expression levels of key apoptosis-related proteins can be analyzed by Western blot.
1. Protein Extraction:
-
Cells are treated with this compound and harvested.
-
Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
2. Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
3. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Apoptosis Western Blot Workflow
Signaling Pathways
The observation that this compound inhibits the growth of ER-negative MDA-MB-231 cells suggests that its mechanism of action may extend beyond the classical estrogen receptor signaling pathway. Potential alternative signaling pathways that could be affected include the PI3K/Akt and MAPK pathways, which are known to be crucial in regulating cell proliferation, survival, and apoptosis in breast cancer.
Hypothesized Signaling Pathways of this compound
Further research is warranted to fully elucidate the molecular targets and signaling cascades modulated by this compound in both ER+ and ER- breast cancer cells. Such studies will be instrumental in determining the potential of this compound as a therapeutic agent in a broader range of breast cancer subtypes.
References
In Vitro Antitumor Activity of Metahexestrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metahexestrol, a synthetic estrogen, has demonstrated notable in vitro antitumor activity, particularly against breast cancer cell lines. This technical guide consolidates the available data on its efficacy, outlines relevant experimental protocols for its study, and discusses its potential mechanisms of action. The primary findings indicate that this compound inhibits the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. This suggests a mechanism of action that may not be exclusively dependent on the estrogen receptor pathway, opening avenues for its investigation in a broader range of cancers. However, publicly available data on its comprehensive in vitro activity and the specific signaling pathways it modulates are limited. This document aims to provide a foundational guide for researchers interested in further exploring the anticancer potential of this compound.
Data Presentation: Antiproliferative Activity
The primary quantitative data available for this compound's antitumor activity is its effective dose for 50% inhibition (ED50) in specific breast cancer cell lines.
Table 1: Antiproliferative Activity of this compound in Human Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | ED50 (μM) | Citation |
| MCF-7 | Positive (ER+) | 1.0 | [1][2] |
| MDA-MB-231 | Negative (ER-) | Inhibitory effects observed, specific ED50 not reported | [1][2] |
It is important to note that the antiproliferative effect of this compound on MDA-MB-231 cells was not reversed by the presence of estrogen, further supporting an ER-independent mechanism of action.[1]
Experimental Protocols
The following are detailed, generalized methodologies for key experiments relevant to assessing the in vitro antitumor activity of a compound like this compound. These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Data analysis will quadrant the cell population into:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Fixation:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
The resulting histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathway proteins.
Protocol:
-
Protein Extraction:
-
Treat cells with this compound, wash with cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualization: Signaling Pathways and Workflows
As specific signaling pathways modulated by this compound have not been elucidated in the available literature, the following diagrams represent hypothetical pathways that are commonly investigated in cancer drug discovery and a general experimental workflow.
Caption: A generalized workflow for the in vitro evaluation of this compound's antitumor activity.
Caption: Hypothetical signaling pathways potentially targeted by this compound in cancer cells.
Conclusion and Future Directions
The available evidence indicates that this compound possesses antiproliferative properties against breast cancer cells, including those that are estrogen receptor-negative. This suggests a therapeutic potential that may extend beyond ER-dependent tumors. However, the current body of public knowledge is insufficient to fully characterize its antitumor profile.
Future research should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines from different tissues of origin.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound through comprehensive studies involving apoptosis assays, cell cycle analysis, and Western blotting for key regulatory proteins.
-
In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.
A more thorough investigation into these areas is crucial for determining the viability of this compound as a candidate for further drug development.
References
An In-Depth Technical Guide to the Chemical Properties and Structure of Metahexestrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metahexestrol, a synthetic non-steroidal estrogen, has garnered interest in medicinal chemistry due to its biological activity as an estrogen receptor (ER) inhibitor. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical properties, spectroscopic data, a plausible experimental protocol for its synthesis, and an elucidation of its mechanism of action through its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol | PubChem |
| Synonyms | meso-3,4-bis(3'-hydroxyphenyl)hexane, 3,3'-HES | PubChem |
| Chemical Formula | C₁₈H₂₂O₂ | PubChem |
| Molecular Weight | 270.37 g/mol | PubChem |
| Appearance | Solid | CymitQuimica |
| XLogP3-AA (Computed) | 5.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Chemical Structure
The chemical structure of this compound is characterized by a central hexane backbone with two 3-hydroxyphenyl substituents at the 3 and 4 positions. The stereochemistry of these substituents is crucial for its biological activity, with the active form being the meso isomer, specifically (3S,4R).
Structural Representations:
-
SMILES: CC--INVALID-LINK----INVALID-LINK--C2=CC(=CC=C2)O
-
InChI: InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+
-
InChIKey: KUJAWCSIKNKXLL-HDICACEKSA-N
The presence of two chiral centers in the meso form results in a plane of symmetry within the molecule, rendering it achiral overall. The specific spatial arrangement of the hydroxylated phenyl groups is a key determinant of its interaction with the estrogen receptor.
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of this compound. While specific spectra are not included here, the expected features based on its structure are described below.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern on the rings would lead to complex splitting patterns.
-
Methine Protons: A signal corresponding to the two methine protons on the hexane backbone (C3 and C4). Due to their diastereotopic nature, they would likely appear as a complex multiplet.
-
Methylene Protons: Signals for the two methylene groups of the ethyl substituents. These would also likely show complex splitting due to coupling with the methine and methyl protons.
-
Methyl Protons: A triplet signal for the two terminal methyl groups of the ethyl substituents.
-
Hydroxyl Protons: A broad singlet for the two phenolic hydroxyl protons, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would show a unique signal for each chemically non-equivalent carbon atom.
-
Aromatic Carbons: Several signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbons of the phenyl rings. The carbons attached to the hydroxyl groups would be the most downfield.
-
Methine Carbons: Signals for the two methine carbons of the hexane backbone.
-
Methylene Carbons: Signals for the two methylene carbons of the ethyl groups.
-
Methyl Carbons: A signal in the upfield region for the two terminal methyl carbons.
FT-IR Spectroscopy
The Fourier-Transform Infrared (FT-IR) spectrum of this compound would display characteristic absorption bands for its functional groups.
-
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl groups.
-
C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.
-
C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the C-H stretching of the aliphatic hexane backbone and ethyl groups.
-
C=C Stretching (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the aromatic rings.
-
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the stretching of the C-O bond of the phenol groups.
Experimental Protocols
Synthesis of meso-3,4-bis(3'-hydroxyphenyl)hexane (this compound)
A plausible synthetic route to this compound involves the reductive coupling of an appropriate precursor followed by demethylation. A general two-step procedure is outlined below, based on established methods for the synthesis of related hexestrol compounds.
Step 1: Reductive Coupling to form meso-3,4-di(3-methoxyphenyl)hexane
-
Reaction Setup: A solution of 3-methoxypropiophenone in a suitable solvent (e.g., dry diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A reducing agent, such as a magnesium amalgam or another suitable metal reductant, is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is carefully quenched with a dilute acid solution (e.g., hydrochloric acid). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to isolate the desired meso-3,4-di(3-methoxyphenyl)hexane.
Step 2: Demethylation to yield meso-3,4-bis(3'-hydroxyphenyl)hexane
-
Reaction Setup: The purified meso-3,4-di(3-methoxyphenyl)hexane is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Demethylation Agent: A strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid, is added to the solution at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Workup: Once the reaction is complete, the mixture is carefully quenched with water or methanol. The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Analytical Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups.
-
Melting Point Analysis: The melting point of the purified product is determined and compared with literature values, if available, to assess its purity.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ). It acts as an inhibitor of the estrogen receptor, thereby modulating the transcription of estrogen-responsive genes.[2] This inhibitory action has shown anti-proliferative effects in estrogen receptor-positive breast cancer cell lines.
The classical mechanism of estrogen receptor signaling involves the binding of the ligand to the receptor in the cytoplasm, leading to a conformational change, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This compound, as an inhibitor, interferes with this process.
Below is a simplified representation of the estrogen receptor signaling pathway, illustrating the points of action for an ER inhibitor like this compound.
Caption: Simplified signaling pathway of the estrogen receptor and the inhibitory action of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and biological context of this compound. The compiled data on its physicochemical characteristics, along with the description of its spectroscopic features and a plausible synthetic route, offer a solid foundation for researchers. The elucidation of its mechanism of action as an estrogen receptor inhibitor, visualized through a signaling pathway diagram, further enhances its utility in the fields of medicinal chemistry and drug development. Further experimental validation of some of the physical properties and optimization of the synthetic protocol would be valuable additions to the existing knowledge base for this compound.
References
The Discovery and Antitumor Properties of Metahexestrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the discovery, synthesis, and biological evaluation of Metahexestrol (meso-3,4-bis(3'-hydroxyphenyl)hexane). Initially investigated as a non-steroidal estrogen analog, this compound has been identified as an estrogen receptor (E2R) inhibitor with significant antitumor properties. This document details the experimental methodologies employed in its characterization, presents quantitative data on its biological activity, and visualizes key experimental workflows and conceptual relationships.
Introduction
This compound, a structural isomer of hexestrol, emerged from research into non-steroidal estrogens and their potential therapeutic applications. Unlike its parent compound, this compound exhibits antiestrogenic effects and has demonstrated notable efficacy in inhibiting the proliferation of breast cancer cells. This guide synthesizes findings from key research publications to provide a detailed technical resource on this promising compound.
Synthesis of this compound
The synthesis of this compound has been described by Hartmann et al. (1984). One of the primary methods involves the reductive coupling of 3-hydroxypropiophenone.
Experimental Protocol: Synthesis of this compound
A common synthetic route is outlined below:
-
Reductive Coupling: 3-Hydroxypropiophenone is subjected to a reductive coupling reaction using a reagent system such as Titanium tetrachloride (TiCl₄) and Zinc (Zn). This reaction yields a mixture of cis- and trans-3,4-bis(3-hydroxyphenyl)hex-3-ene.
-
Hydrogenation: The resulting mixture of hexene isomers is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst. This step reduces the double bond to yield a mixture of the meso (this compound) and racemic diastereomers of 3,4-bis(3-hydroxyphenyl)hexane.
-
Purification: The final product, this compound (the meso diastereomer), is isolated and purified from the reaction mixture using standard chromatographic techniques.
Biological Activity and Mechanism of Action
This compound has been characterized as an inhibitor of the estrogen receptor with antiproliferative activity against breast cancer cell lines.[1] Its mechanism of action appears to be at least partially mediated through the estrogen receptor, although effects on estrogen receptor-negative cells suggest other pathways may be involved.[1][2]
Estrogen Receptor Binding Affinity
The binding affinity of this compound for the estrogen receptor has been quantified relative to estradiol.
| Compound | Relative Binding Affinity (RBA, %) vs. Estradiol |
| This compound | 10 |
Table 1: Relative binding affinity of this compound for the estrogen receptor. Data sourced from Hartmann et al. (1984).
Antitumor Activity
The antitumor effects of this compound have been investigated in human breast cancer cell lines.
| Cell Line | Estrogen Receptor Status | Effect of this compound | Quantitative Data |
| MCF-7 | Positive | Significant inhibition of proliferation | ED₅₀ = 1.0 μM |
| MDA-MB-231 | Negative | Inhibition of proliferation | - |
Table 2: Summary of the antiproliferative effects of this compound on human breast cancer cell lines. Data sourced from MedchemExpress and supported by findings from von Angerer et al. (1985).[1][2]
Research by von Angerer et al. (1985) demonstrated that this compound exhibits a dose-dependent inhibition of cell proliferation in the estrogen receptor-positive MCF-7 cell line. Notably, this inhibitory effect could not be reversed by the addition of estradiol, suggesting a potent antiestrogenic mechanism. The study also observed inhibitory effects on the estrogen receptor-negative MDA-MB-231 cell line, although higher concentrations of this compound were required. This indicates that its antitumor activity may not be exclusively mediated by the estrogen receptor.
Experimental Protocol: Cell Proliferation Assay
The following is a generalized protocol for assessing the antiproliferative effects of this compound on breast cancer cell lines, based on standard methodologies.
-
Cell Culture: MCF-7 and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing varying concentrations of this compound. Control wells receive the vehicle control.
-
Incubation: The cells are incubated for a period of 6-7 days, with the medium and treatment being refreshed mid-incubation.
-
Quantification of Cell Proliferation: Cell proliferation can be assessed using various methods, such as:
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.
-
DNA Quantification: Using fluorescent DNA-binding dyes.
-
-
Data Analysis: The results are expressed as a percentage of the control (untreated) cells. The ED₅₀ (the concentration of the drug that causes a 50% reduction in cell proliferation) is calculated from the dose-response curve.
Visualizations
Experimental Workflow: Synthesis and Evaluation of this compound
A simplified workflow for the synthesis and biological evaluation of this compound.
Conceptual Diagram: Mechanism of Action of this compound
Proposed dual mechanism of action for this compound in breast cancer cells.
Conclusion
This compound represents an important compound in the study of non-steroidal antiestrogens. Its discovery and subsequent characterization have provided valuable insights into the structure-activity relationships of estrogen receptor ligands. The potent antiproliferative effects of this compound, particularly its efficacy in both estrogen receptor-positive and -negative breast cancer cell lines, underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its ER-independent mechanisms of action and to evaluate its in vivo efficacy and safety profile.
References
Preliminary Efficacy of Metahexestrol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metahexestrol, a synthetic non-steroidal estrogen, has demonstrated noteworthy anti-tumor properties in preliminary in vitro studies. This technical guide synthesizes the available preclinical data on the efficacy of this compound, with a focus on its inhibitory effects on breast cancer cell lines. The evidence suggests a mechanism of action that is, at least in part, independent of the estrogen receptor (ER), indicating a potential therapeutic avenue for both ER-positive and ER-negative breast cancers. This document provides a concise summary of the quantitative data, a detailed, albeit generalized, experimental protocol for the cited research, and visual representations of the proposed signaling pathways and experimental workflows.
Quantitative Efficacy Data
The primary available data on this compound's efficacy stems from in vitro proliferation assays on human breast cancer cell lines. The key findings are summarized in the table below.
| Cell Line | Estrogen Receptor Status | Efficacy Metric (ED50) | Reference |
| MCF-7 | Positive | 1.0 μM | [1][2] |
| MDA-MB-231 | Negative | Inhibitory effects observed | [1][2] |
Note: The antiproliferative activity of this compound in MCF-7 cells was not reversed by the presence of estrogen, further supporting an estrogen receptor-independent mechanism of action.[1]
Experimental Protocols
While the precise, detailed protocol from the original study by Hartmann et al. (1985) could not be retrieved, a standard methodology for assessing the anti-proliferative effects of a compound on breast cancer cell lines using a colorimetric assay (such as an MTT assay) is outlined below. This protocol is representative of the techniques likely employed.
Cell Proliferation Assay (General Protocol)
1. Cell Culture:
- MCF-7 and MDA-MB-231 human breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Cells are harvested from culture flasks using trypsin-EDTA.
- A cell suspension is prepared, and cells are counted using a hemocytometer or automated cell counter.
- Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.
- Plates are incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.
- The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.
- Plates are incubated for a specified period, typically 48 to 72 hours.
4. Cell Viability Assessment (MTT Assay):
- Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
- The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The absorbance values are corrected by subtracting the background absorbance of wells containing only medium.
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The ED50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The observation that this compound inhibits the proliferation of both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, and that its effect on MCF-7 cells is not rescued by estrogen, strongly suggests a mechanism of action that is not solely dependent on the estrogen receptor. While the specific molecular targets and signaling pathways of this ER-independent action have not been fully elucidated in the available literature, a hypothetical model can be proposed.
References
The Core Pharmacology of Metahexestrol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metahexestrol is a non-steroidal estrogen receptor (E2R) inhibitor that has demonstrated notable anti-tumor properties. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, consolidating available data on its mechanism of action, pharmacodynamics, and, where data is limited, the inferred pharmacokinetic properties based on structurally related compounds. Particular emphasis is placed on its dual-action on both estrogen receptor-positive and -negative breast cancer cells, suggesting a multifaceted mechanism of action. This document includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a foundational resource for researchers in oncology and drug development.
Introduction
This compound, a derivative of hexestrol, has emerged as a compound of interest in cancer research due to its inhibitory effects on cancer cell proliferation. It is characterized by its ability to antagonize the estrogen receptor, a key driver in a significant portion of breast cancers. Notably, its activity extends to estrogen receptor-negative cell lines, pointing towards a mechanism that is not solely dependent on the E2R pathway, a characteristic that distinguishes it from many other endocrine therapies.[1] This guide aims to delineate the fundamental pharmacological profile of this compound.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are centered around its interaction with the estrogen receptor and its subsequent impact on cell proliferation.
Estrogen Receptor Binding and Activity
This compound acts as an inhibitor of the estrogen receptor.[1] Its binding affinity for the estrogen receptor has been quantified relative to estradiol, the principal endogenous estrogen.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Compound | Receptor Source | Relative Binding Affinity (RBA) (%) vs. Estradiol |
| This compound | Calf Uterine | 0.8 |
This data indicates that this compound has a lower binding affinity for the estrogen receptor compared to estradiol.
Anti-proliferative and Anti-uterotrophic Effects
This compound significantly inhibits the proliferation of estrogen receptor-positive human breast cancer cells.[1] Furthermore, its anti-estrogenic properties are evident in its ability to counteract the trophic effects of estrogens on uterine tissue.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Receptor Status | ED50 (μM) |
| MCF-7 | Estrogen Receptor-Positive | 1.0 |
| MDA-MB-231 | Estrogen Receptor-Negative | Active (specific ED50 not detailed in available sources) |
The anti-proliferative activity in MDA-MB-231 cells, which lack the estrogen receptor, suggests a mechanism of action that is at least partially independent of the E2R pathway.[1]
Pharmacokinetics (Inferred)
Metabolism
The metabolism of hexestrol, a structurally similar non-steroidal estrogen, has been studied and may provide a model for the metabolic fate of this compound. In vitro studies with rat liver microsomes have shown that hexestrol is metabolized to 3'-hydroxyhexestrol. In vivo studies in hamsters have identified several hydroxylated and methoxylated metabolites in the urine, including 3'-hydroxyhexestrol and 3'-methoxyhexestrol. It is plausible that this compound undergoes similar phase I hydroxylation and subsequent phase II conjugation reactions to facilitate its excretion.
Signaling Pathways
Estrogen Receptor-Dependent Signaling
As an estrogen receptor inhibitor, this compound likely antagonizes the canonical estrogen signaling pathway in ER-positive cells. This involves preventing the binding of estradiol to the estrogen receptor, thereby inhibiting receptor dimerization, nuclear translocation, and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.
Figure 1. Simplified Estrogen Receptor Signaling Pathway and the inhibitory action of this compound.
Postulated Estrogen Receptor-Independent Signaling
The observed activity of this compound in ER-negative MDA-MB-231 cells indicates the involvement of alternative signaling pathways. While the precise mechanisms are yet to be fully elucidated, potential E2R-independent actions of non-steroidal estrogens could involve the modulation of other signaling cascades that regulate cell cycle progression and apoptosis. This remains an important area for future research.
Figure 2. A logical diagram illustrating a potential E2R-independent mechanism of this compound.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This protocol outlines a method to determine the relative binding affinity of a test compound for the estrogen receptor.
Figure 3. Experimental workflow for a competitive estrogen receptor binding assay.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of radiolabeled estradiol (e.g., [³H]E2) and the uterine cytosol preparation are incubated with increasing concentrations of this compound.
-
Separation of Bound and Unbound Ligand: The reaction mixture is treated with a separation agent (e.g., dextran-coated charcoal or hydroxylapatite) to adsorb the unbound radioligand.
-
Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated relative to the IC50 of unlabeled estradiol.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the proliferation of MCF-7 breast cancer cells.
Figure 4. Experimental workflow for an MCF-7 cell proliferation (MTT) assay.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of this compound, and the cells are incubated for a defined period (e.g., 72-96 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The effective dose that inhibits 50% of cell proliferation (ED50) is then determined.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-cancer agent with a dual mechanism of action. Its ability to inhibit the proliferation of both estrogen receptor-positive and -negative breast cancer cells warrants further investigation. Key areas for future research include the definitive elucidation of its E2R-independent signaling pathways, which could reveal novel therapeutic targets. Furthermore, comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion profiles, which will be critical for any potential clinical development. This guide provides a solid foundation for these future endeavors by summarizing the current state of knowledge on the basic pharmacology of this compound.
References
Methodological & Application
Application Notes and Protocols for Metahexestrol in MCF-7 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
MCF-7 is a human breast cancer cell line that is widely used in research as a model for estrogen receptor-positive (ER+) breast cancer.[1][2] These cells express high levels of estrogen receptor alpha (ERα), and their proliferation is dependent on the presence of estrogens.[3][4] This makes them an invaluable tool for studying the mechanisms of hormone-dependent breast cancer and for the screening and characterization of potential therapeutic agents that target the estrogen signaling pathway.
Metahexestrol is a synthetic non-steroidal estrogen that has demonstrated inhibitory effects on the proliferation of MCF-7 cells.[5] These application notes provide detailed protocols for the use of this compound in MCF-7 cell culture, including cell maintenance, experimental treatment, and downstream analysis of its effects on cell viability and protein expression.
Quantitative Data Summary
The following table summarizes the quantitative data regarding the effect of this compound on MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| ED50 (Proliferation Inhibition) | 1.0 µM | MCF-7 |
Experimental Protocols
MCF-7 Cell Culture
Aseptic techniques should be strictly followed throughout the cell culture procedures.
a. Complete Growth Medium:
-
Eagle's Minimum Essential Medium (EMEM)
-
10% Fetal Bovine Serum (FBS)
-
0.1 mM Non-Essential Amino Acids
-
10 µg/mL Insulin
-
1 mM Sodium Pyruvate
-
1% Penicillin-Streptomycin
b. Cell Thawing and Plating:
-
Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-400 x g for 5-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
c. Cell Maintenance and Passaging:
-
Renew the complete growth medium every 2-3 days.
-
When cells reach 80-90% confluency, they are ready for passaging.
-
Aspirate the medium and wash the cell monolayer twice with sterile 1x Phosphate Buffered Saline (PBS).
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells into new flasks at a subculture ratio of 1:3 to 1:4.
Treatment with this compound
a. Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Store the stock solution at -20°C.
b. Treatment Protocol:
-
Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow the cells to adhere and reach the desired confluency (typically 50-60%).
-
Prepare serial dilutions of this compound from the stock solution in the complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control as described above.
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for ERα and Downstream Effectors
Western blotting is used to detect specific proteins in a sample.
-
Seed MCF-7 cells in 6-well plates and treat with this compound as described.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
The following diagrams illustrate the estrogen signaling pathway in MCF-7 cells and a general experimental workflow for studying the effects of this compound.
Caption: Estrogen signaling pathway in MCF-7 cells.
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for Metahexestrol in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published in vivo studies detailing specific dosages and administration protocols for Metahexestrol in mouse models. The following application notes and protocols are based on established methodologies for other estrogen receptor (ER) inhibitors, such as tamoxifen and fulvestrant, and should be adapted and optimized empirically for this compound.
Introduction
This compound is a non-steroidal estrogen receptor inhibitor with potential applications in cancer research, particularly in estrogen-dependent breast cancers.[1] It has demonstrated anti-proliferative effects in both ER-positive and ER-negative breast cancer cell lines in vitro. These application notes provide a framework for designing and executing preclinical in vivo studies in mouse models to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Data Presentation: Representative Dosing of ER Inhibitors
The following table summarizes typical dosage ranges and administration routes for commonly used ER inhibitors in mouse xenograft models. This data can serve as a starting point for dose-ranging studies with this compound.
| Compound | Mouse Model | Dosage Range | Administration Route | Frequency | Vehicle | Reference |
| Tamoxifen | Nude mice with MCF-7 xenografts | 10 mg/kg | Subcutaneous | Daily | Not Specified | [2] |
| BALB/c mice with 4T1 xenografts | 5 µ g/mouse | Subcutaneous | Daily | PBS | [3] | |
| Cre-driver lines | 75 mg/kg | Intraperitoneal | Daily for 5 days | Corn oil | [4] | |
| Fulvestrant | Nude mice with breast cancer xenografts | 25 - 200 mg/kg | Injection | Weekly | Not Specified | [1] |
| Nude mice with MCF-7 xenografts | 0.05 - 5 mg/mouse | Not Specified | Single dose | Not Specified |
Experimental Protocols
Breast Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous breast cancer xenograft model to assess the anti-tumor activity of this compound.
Materials:
-
ER-positive human breast cancer cells (e.g., MCF-7)
-
Immunocompromised mice (e.g., female athymic nude mice or NOD-SCID mice), 6-8 weeks old
-
Matrigel® or similar basement membrane matrix
-
Sterile PBS
-
17β-Estradiol pellets (if required for tumor growth)
-
This compound
-
Vehicle (e.g., corn oil, peanut oil, or a solution containing DMSO and/or Tween 80)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 107 cells/mL.
-
Estradiol Supplementation: For estrogen-dependent tumors like MCF-7, implant a slow-release 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse 24-48 hours prior to tumor cell injection.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
This compound Administration:
-
Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
Administration: Administer this compound to the treatment group via the chosen route (e.g., oral gavage, subcutaneous or intraperitoneal injection). The control group should receive an equivalent volume of the vehicle.
-
-
Efficacy Assessment: Continue treatment for the predetermined duration (e.g., 3-6 weeks). Monitor tumor growth, body weight, and overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Preparation and Administration of this compound
3.2.1. Subcutaneous (SC) Injection
-
Vehicle Selection: Corn oil or peanut oil are common vehicles for subcutaneous delivery of hydrophobic compounds.
-
Preparation: Suspend this compound in the chosen oil at the desired concentration. Gentle warming and vortexing may be required to achieve a uniform suspension.
-
Administration: Using a 25-27 gauge needle, inject the this compound suspension subcutaneously into the loose skin over the back or flank. The maximum recommended injection volume per site for a mouse is 5 ml/kg.
3.2.2. Oral Gavage (PO)
-
Vehicle Selection: A common vehicle for oral gavage is corn oil or a solution containing a small percentage of DMSO and/or Tween 80 to aid in solubility.
-
Preparation: Prepare the this compound solution or suspension in the chosen vehicle.
-
Administration: Use a proper-sized feeding needle (gavage needle) to administer the solution directly into the stomach. The volume should be carefully calculated based on the mouse's body weight.
Visualization of Signaling Pathways and Workflows
Estrogen Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of estrogen and its inhibition by ER inhibitors. This compound, as an ER inhibitor, is expected to interfere with these pathways.
Caption: General estrogen receptor signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in a typical in vivo efficacy study for an ER inhibitor like this compound.
Caption: Workflow for an in vivo xenograft efficacy study.
References
Application Notes and Protocols for the Quantification of Metahexestrol in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metahexestrol is a synthetic, non-steroidal estrogen that has been a subject of interest in various fields, including pharmacology and toxicology. Accurate quantification of its concentration in biological tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and understanding its physiological and pathological effects. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in tissue samples using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and the available instrumentation. HPLC-MS/MS is generally the preferred method due to its high sensitivity and specificity, allowing for direct analysis with minimal sample derivatization. GC-MS, while also a powerful technique, typically requires a derivatization step to improve the volatility and thermal stability of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and matrix effects.
Table 1: HPLC-MS/MS Method Quantitative Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/g |
| Recovery | 85 - 105% |
| Precision (RSD) | < 15% |
| Accuracy | 85 - 115% |
Table 2: GC-MS Method Quantitative Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 200 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1 ng/g |
| Recovery | 80 - 110% |
| Precision (RSD) | < 20% |
| Accuracy | 80 - 120% |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams created using the DOT language are provided.
Caption: General experimental workflow for this compound analysis in tissue.
Experimental Protocols
Protocol 1: Quantification of this compound in Tissue by HPLC-MS/MS
This protocol details a highly sensitive and specific method for the quantification of this compound in various tissue types.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Hexestrol-d4
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
Homogenization: Weigh approximately 1 g of tissue and homogenize it with 5 mL of acetonitrile.
-
Extraction: Vortex the homogenate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
-
Elute the analyte with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
3. HPLC Conditions
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 269.2 → Product ion (m/z) 134.1[1]
-
Hexestrol-d4 (IS): Precursor ion (m/z) 273.2 → Product ion (m/z) 136.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Protocol 2: Quantification of this compound in Tissue by GC-MS
This protocol provides an alternative method using GC-MS, which requires a derivatization step.
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS), e.g., Hexestrol-d4
-
Hexane, GC grade
-
Ethyl acetate, GC grade
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation
-
Homogenization and Extraction: Follow steps 1-3 from the HPLC-MS/MS sample preparation protocol.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of hexane to the supernatant, vortex for 2 minutes, and centrifuge.
-
Collect the upper hexane layer. Repeat the extraction twice.
-
Combine the hexane extracts.
-
-
Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen.
3. Derivatization
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
4. GC Conditions
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
5. MS Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Selected Ion Monitoring (SIM) Ions:
-
This compound-TMS derivative: Monitor characteristic fragment ions (specific m/z values to be determined by analyzing the derivatized standard).
-
Hexestrol-d4-TMS derivative (IS): Monitor corresponding fragment ions.
-
Method Validation
For both protocols, a full method validation should be performed according to international guidelines (e.g., FDA, ICH). This includes assessing the following parameters:
-
Specificity and Selectivity: Analyze blank tissue samples to ensure no interfering peaks are present at the retention time of this compound and the IS.
-
Linearity and Range: Prepare calibration curves by spiking blank tissue extracts with known concentrations of this compound. A linear regression analysis should be performed, and the correlation coefficient (r²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LOQ), and the precision (relative standard deviation, RSD) should be ≤15% (≤20% for LOQ).
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the tissue matrix by comparing the analyte response in post-extraction spiked samples to that in a pure solvent standard.
-
Stability: Evaluate the stability of this compound in tissue samples and in processed extracts under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Logical Relationships in Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
Application Notes and Protocols: Preparation of Metahexestrol Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metahexestrol is a synthetic non-steroidal estrogen that has been utilized in scientific research to investigate estrogen receptor (ER) signaling and its effects on cell proliferation. Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₁₈H₂₂O₂ | PubChem |
| Molecular Weight | 270.37 g/mol | PubChem |
| CAS Number | 71953-72-5 | PubChem |
| Biological Activity (ED₅₀) | 1.0 μM in MCF-7 cells | MedChemExpress |
| Recommended Solvent | DMSO | General Laboratory Practice |
| Stock Solution Storage | -20°C or -80°C | General Laboratory Practice |
| Final DMSO Concentration in Assay | <0.5% | General Laboratory Practice |
Experimental Protocols
Materials
-
This compound powder (CAS: 71953-72-5)
-
Anhydrous or molecular biology grade Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for subsequent dilutions in cell culture experiments.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.
-
Weighing this compound: Carefully weigh out 2.70 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Preparing Working Solutions
For cell culture experiments, the high-concentration DMSO stock solution must be diluted to the final desired concentration in the cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., based on the ED₅₀ of 1.0 μM).
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentration. For example, to make a 1 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of cell culture medium).
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Simplified Estrogen Receptor Signaling Pathway
This compound is known to interact with estrogen receptors. Estrogen signaling can be broadly divided into genomic and non-genomic pathways. The following diagram illustrates a simplified overview of these pathways.
Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways.
Application Notes: Evaluating the Efficacy of Metahexestrol in 3D Tumor Spheroid Models
Introduction
Three-dimensional (3D) tumor spheroids are invaluable in vitro models that bridge the gap between traditional 2D cell culture and in vivo tumor studies. Their structure mimics the microenvironment of an actual tumor, including gradients of oxygen, nutrients, and proliferative activity, making them a more clinically relevant platform for screening therapeutic compounds.[1][2][3][4][5] Metahexestrol, a synthetic non-steroidal estrogen, has been investigated for its potential role in cancer therapy. These application notes provide a comprehensive framework and detailed protocols for assessing the anti-tumor effects of this compound using 3D tumor spheroids, focusing on viability, growth inhibition, and mechanism of action.
Key Applications
-
Anti-Cancer Efficacy Screening: Determine the dose-dependent cytotoxic and anti-proliferative effects of this compound on 3D tumor spheroids.
-
Mechanism of Action Studies: Investigate the molecular pathways modulated by this compound in a 3D cancer model.
-
Drug Resistance Analysis: Compare the efficacy of this compound in 3D spheroids versus 2D monolayer cultures to assess potential resistance conferred by the 3D microenvironment.
Experimental Protocols
Protocol 1: Generation of 3D Tumor Spheroids
This protocol describes the formation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a ULA 96-well plate (yielding 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment of 3D Tumor Spheroids
Materials:
-
Established 3D tumor spheroids in ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the highest concentration used.
-
Carefully remove 100 µL of conditioned medium from each well containing a spheroid.
-
Add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
Protocol 3: Spheroid Growth and Viability Assay
This protocol measures spheroid growth via imaging and assesses cell viability using a luminescent ATP-based assay.
Materials:
-
Treated spheroids in ULA plates
-
Inverted microscope with a camera
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate-reading luminometer
Procedure: Part A: Spheroid Growth Measurement
-
Before adding the viability reagent, capture brightfield images of the spheroids in each well at 4x or 10x magnification.
-
Using image analysis software (e.g., ImageJ), measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Normalize the volume of treated spheroids to the vehicle-treated controls to determine growth inhibition.
Part B: Cell Viability Assay
-
Equilibrate the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of the reagent to each well containing a 100 µL spheroid culture.
-
Mix the contents by shaking the plate on an orbital shaker at low speed for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Spheroid Viability and Growth
| This compound (µM) | Spheroid Diameter (µm) ± SD (72h) | Growth Inhibition (%) | Cell Viability (%) ± SD (72h) |
|---|---|---|---|
| 0 (Vehicle) | 650 ± 25 | 0 | 100 ± 5.2 |
| 1 | 615 ± 30 | 15.8 | 88.4 ± 6.1 |
| 5 | 540 ± 28 | 39.5 | 75.1 ± 4.9 |
| 10 | 450 ± 35 | 59.2 | 52.3 ± 5.5 |
| 25 | 320 ± 40 | 79.8 | 28.7 ± 4.3 |
| 50 | 250 ± 38 | 88.1 | 15.6 ± 3.8 |
Table 2: IC50 Values of this compound in 2D Monolayer vs. 3D Spheroid Cultures
| Culture Model | IC50 (µM) after 72h Treatment |
|---|---|
| 2D Monolayer | 8.5 µM |
| 3D Spheroid | 21.2 µM |
Visualizations
Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.
References
Application Notes and Protocols: Measuring Metahexestrol's Effects on Estrogen Receptor via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metahexestrol is recognized as an inhibitor of the estrogen receptor (ER), playing a significant role in modulating estrogen-mediated cellular processes.[1] Its anti-proliferative effects have been noted in estrogen receptor-positive breast cancer cell lines, such as MCF-7.[1] The estrogen signaling pathway is a complex network that involves both genomic and non-genomic actions, influencing gene transcription and various cytoplasmic signaling cascades.[2][3][4] Understanding the impact of compounds like this compound on the expression levels of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) is crucial for elucidating its mechanism of action and potential therapeutic applications. Western blotting is a fundamental technique to quantitatively assess changes in ERα and ERβ protein levels in response to this compound treatment. This document provides a detailed protocol for this application.
Signaling Pathway Overview
The estrogen receptor signaling pathway is multifaceted, involving both classical genomic and rapid non-genomic pathways. In the genomic pathway, estrogen binding to ERα or ERβ leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, thereby regulating gene expression. Non-genomic pathways can be initiated by membrane-associated ERs, leading to the activation of downstream signaling cascades such as the MAPK and PI3K pathways. This compound, as an ER inhibitor, is presumed to interfere with these signaling events, likely by competing with endogenous estrogens for binding to the receptor, thereby altering its activity.
Experimental Protocols
This section details the Western blot protocol to measure the effects of this compound on ERα and ERβ protein levels in a relevant cell line, such as MCF-7.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedChemExpress | HY-116259 |
| MCF-7 Cell Line | ATCC | HTB-22 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA | Thermo Fisher Scientific | 25200056 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| PVDF Membrane | Bio-Rad | 1620177 |
| Skim Milk Powder | Sigma-Aldrich | 70166 |
| TBS with 0.1% Tween-20 (TBST) | - | - |
| Anti-Estrogen Receptor alpha antibody | Thermo Fisher Scientific | MA1-310 |
| Anti-Estrogen Receptor beta antibody | Abcam | ab3576 |
| Anti-GAPDH antibody (Loading Control) | Cell Signaling Technology | 2118 |
| HRP-conjugated anti-mouse IgG | Cell Signaling Technology | 7076 |
| HRP-conjugated anti-rabbit IgG | Cell Signaling Technology | 7074 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Workflow
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Lysate Preparation:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-ERα, anti-ERβ, or anti-GAPDH) diluted in 5% milk/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of ERα and ERβ to the corresponding loading control (GAPDH) for each sample.
-
Data Presentation
Antibody Dilutions and Protein Loading
| Antibody | Target Protein | Molecular Weight | Recommended Dilution | Protein Load |
| Anti-Estrogen Receptor alpha | ERα | ~66 kDa | 1:1000 - 1:2000 | 20-30 µg |
| Anti-Estrogen Receptor beta | ERβ | ~59 kDa | 1:500 - 1:1000 | 20-30 µg |
| Anti-GAPDH | GAPDH | ~37 kDa | 1:1000 - 1:5000 | 20-30 µg |
| HRP-conjugated anti-mouse IgG | - | - | 1:2000 - 1:5000 | - |
| HRP-conjugated anti-rabbit IgG | - | - | 1:2000 - 1:5000 | - |
Expected Results and Interpretation
The Western blot analysis will provide quantitative data on the protein expression levels of ERα and ERβ following treatment with this compound. A dose-dependent decrease in the band intensity of ERα and/or ERβ relative to the vehicle control would suggest that this compound downregulates the expression or enhances the degradation of these receptors. Conversely, no change in expression levels might indicate that this compound's inhibitory action is primarily through competitive binding and functional inhibition rather than altering protein levels. The results should be presented as bar graphs showing the normalized protein expression levels for each treatment condition, with statistical analysis to determine significance.
References
Troubleshooting & Optimization
Technical Support Center: Metahexestrol Solubility and Handling for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize and use Metahexestrol in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, non-steroidal estrogen that functions as an estrogen receptor (E2R) inhibitor. It has demonstrated antitumor activity by significantly inhibiting the proliferation of estrogen receptor-positive (ER+) MCF-7 human breast cancer cells. Interestingly, it also shows inhibitory effects on estrogen receptor-negative (ER-) MDA-MB-231 cells, and its antiproliferative action cannot be reversed by estrogen. This suggests that its mechanism of action may be partially independent of the E2R pathway.[1]
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
A2: this compound is a hydrophobic compound with low aqueous solubility. For cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Common and effective solvents include dimethyl sulfoxide (DMSO) and ethanol.
Q3: What is the maximum concentration of organic solvent that can be used in my cell culture without causing toxicity?
A3: To avoid solvent-induced cytotoxicity, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible. For DMSO and ethanol, a final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines. However, it is always best practice to perform a solvent toxicity control experiment for your specific cell line and assay.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, you can prepare and store stock solutions of this compound. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation of the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous media. | The concentration of this compound in the final working solution exceeds its aqueous solubility. The organic solvent concentration is too low to maintain solubility. Rapid dilution is causing the compound to crash out of solution. | Perform a serial dilution of the stock solution into the cell culture medium. Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining below the cytotoxic threshold for your cells. Warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Cloudiness or precipitation observed in the stock solution. | The stock solution is supersaturated or has been stored improperly (e.g., repeated freeze-thaw cycles). | Gently warm the stock solution in a 37°C water bath and vortex to redissolve the precipitate. If the precipitate does not dissolve, the solution may be supersaturated and should be remade at a lower concentration. Always store stock solutions in aliquots to minimize freeze-thaw cycles. |
| Inconsistent or unexpected results in cell-based assays. | The final concentration of the organic solvent is affecting the cells. This compound has degraded over time. The compound is not fully dissolved, leading to an inaccurate final concentration. | Include a vehicle control (medium with the same final concentration of the solvent) in all experiments to account for any solvent effects. Use freshly prepared working solutions for each experiment. Ensure the stock solution is completely dissolved before preparing the working solutions. |
Quantitative Solubility Data
| Solvent | Estimated Solubility of this compound (based on Estradiol data) |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL |
| Ethanol | ≥ 2.5 mg/mL |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |
Data is based on the solubility of Estradiol and should be used as a guideline.[2] Empirical determination of this compound solubility in your specific experimental setup is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 270.37 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.7 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Ensure the final concentration of DMSO in the working solution is below 0.5% (v/v).
-
Use the freshly prepared working solution for your cell-based assay immediately.
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Potential this compound signaling pathways.
References
Technical Support Center: Overcoming Metahexestrol Precipitation in Culture Media
For researchers, scientists, and drug development professionals utilizing Metahexestrol in their experiments, maintaining its solubility in culture media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting strategies and frequently asked questions to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture?
A1: this compound is a synthetic, non-steroidal estrogen that acts as an estrogen receptor (E2R) inhibitor.[1] Like many phenolic compounds, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. Its calculated XLogP3-AA value of 5.2 indicates high lipophilicity.[2] Precipitation of this compound in the culture medium can lead to an unknown and reduced effective concentration, impacting experimental outcomes and reproducibility.
Q2: What are the primary causes of this compound precipitation in culture media?
A2: Several factors can contribute to this compound precipitation:
-
High Final Concentration: The desired experimental concentration may exceed this compound's solubility limit in the culture medium.
-
Solvent Shock: Rapidly adding a concentrated stock solution of this compound (typically in an organic solvent like DMSO) to the aqueous culture medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Moving media between cold storage and a warm incubator can decrease the solubility of less soluble compounds.[3]
-
pH Instability: Changes in the medium's pH can alter the ionization state of this compound, affecting its solubility. As a phenolic compound, its solubility is expected to increase at a more alkaline pH.
-
Interaction with Media Components: Components in the media, such as salts and proteins (especially in serum-containing media), can interact with this compound, leading to the formation of insoluble complexes.[4][5]
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, potentially pushing this compound above its solubility limit.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For the related compound Hexestrol, a solubility of ≥ 12.65 mg/mL in DMSO has been reported.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many researchers aiming for ≤ 0.1% for sensitive cell lines. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Q5: How can I increase the solubility of this compound in my culture medium?
A5: Several strategies can be employed to enhance the solubility of this compound:
-
Optimize the Preparation of the Working Solution: This includes using a step-wise dilution method, pre-warming the culture medium, and ensuring rapid and thorough mixing.
-
Adjusting the pH: For phenolic compounds, slightly increasing the pH of the medium (while ensuring it remains within the physiological tolerance of the cells) can improve solubility.
-
Use of Solubilizing Agents: For particularly challenging situations, the use of pharmaceutically acceptable solubilizing agents like cyclodextrins could be explored. These molecules can encapsulate hydrophobic compounds, increasing their aqueous solubility.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a common issue when a hydrophobic compound dissolved in an organic solvent is introduced into an aqueous environment.
| Root Cause | Solution |
| High Final Concentration | Review the literature for typical working concentrations of this compound or similar compounds. If possible, perform a dose-response experiment starting with lower, more soluble concentrations. |
| "Solvent Shock" | Optimize your dilution technique: Add the this compound stock solution drop-wise to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and even dispersion. Do not add the medium to the stock solution. |
| Insufficient Final Solvent Concentration | While increasing the final DMSO concentration can aid solubility, it is critical to consider its potential toxicity to the cells. If a higher solvent concentration is necessary, ensure it is within the tolerated limits for your specific cell line and that appropriate vehicle controls are included. |
Issue 2: The culture medium becomes cloudy or shows visible precipitates after a period of incubation.
This delayed precipitation can be due to the compound's stability in the complex culture medium environment over time.
| Root Cause | Solution |
| Interaction with Serum Proteins | Proteins in fetal bovine serum (FBS) can bind to phenolic compounds, which may lead to aggregation and precipitation over time. Consider reducing the serum concentration if your experimental design permits. Alternatively, prepare the this compound-containing medium fresh before each use. |
| pH Changes During Incubation | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can lower the solubility of phenolic compounds. Ensure your medium is well-buffered and monitor the pH, especially in long-term experiments. |
| Temperature-Related Instability | Repeated warming and cooling cycles can promote precipitation. Prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution. |
| Evaporation | Ensure the incubator has adequate humidity to prevent evaporation from your culture plates or flasks. Sealing plates with gas-permeable membranes can also help. |
Physicochemical Data Summary
While experimental data for this compound is limited, the following table summarizes its computed properties and data from its close analog, Hexestrol, to guide experimental design.
| Property | This compound (Computed) | Hexestrol (Analog Data) | Reference |
| Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₂₂O₂ | |
| Molecular Weight | 270.37 g/mol | 270.37 g/mol | |
| XLogP3-AA | 5.2 | 5.2 | |
| Water Solubility | Not available | Predicted: 0.0139 mg/mL (practically insoluble) | |
| pKa (Strongest Acidic) | Not available | Predicted: 9.93 | |
| Solubility in Organic Solvents | Not available | Soluble in DMSO (≥ 12.65 mg/mL), alcohol, acetone, and dilute alkali hydroxides. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
If necessary, gently warm the solution to 37°C and sonicate briefly to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile polypropylene tubes and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of the Final Working Solution in Culture Medium
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration.
-
Crucial Step: When diluting, add the stock solution (or the intermediate dilution) drop-wise to the medium while gently swirling. This facilitates rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared this compound-containing medium for your experiment immediately.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation in cell culture experiments.
References
- 1. This compound | C18H22O2 | CID 6917687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glpbio.com [glpbio.com]
- 5. The impact of aqueous solubility and dose on the pharmacokinetic profiles of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Metahexestrol experiments
Welcome to the technical support center for Metahexestrol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal synthetic estrogen that primarily functions as an inhibitor of the estrogen receptor (ER). It has demonstrated antitumor activity, significantly inhibiting the proliferation of estrogen receptor-positive (ER+) human breast cancer cell lines such as MCF-7. Interestingly, this compound also exhibits inhibitory effects on estrogen receptor-negative (ER-) cell lines like MDA-MB-231, suggesting that its mechanism of action may be partially independent of the estrogen receptor pathway.
Q2: Why am I seeing high variability in my cell viability assay results with this compound?
A2: High variability in cell-based assays can stem from several factors. Common issues include inconsistent cell seeding density, variations in incubation times, and pipette calibration errors. For compounds like this compound, which can have subtle effects, it is crucial to maintain highly consistent cell culture conditions, including passage number and confluency, as cellular responses can change over time and with cell density. Another potential source of variability is the "edge effect" in microplates, where wells on the perimeter of the plate are more prone to evaporation, leading to altered cell growth and drug concentrations.
Q3: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A3: An irregular dose-response curve can be due to several experimental factors. Firstly, ensure the solubility of this compound in your culture medium; precipitation at higher concentrations can lead to a plateau or a drop in the expected effect. Secondly, the chosen range of concentrations may be too narrow or not centered around the effective concentration. It is advisable to perform a broad-range dose-finding experiment first. Finally, the assay endpoint and timing are critical. If the incubation time is too short, the full effect of the compound may not be observed. Conversely, very long incubation times might lead to secondary effects or cell death due to nutrient depletion, confounding the results.
Q4: I am observing conflicting results between my receptor binding assay and my cell-based functional assays. What could explain this?
A4: A discrepancy between binding affinity and functional activity is not uncommon. Several factors can contribute to this. The in vitro binding assay uses isolated receptors (e.g., from rat uterine cytosol), which may have different conformations or post-translational modifications compared to the receptors in intact cells. Furthermore, cell-based assays are influenced by additional cellular processes such as drug uptake, metabolism, and the activation of downstream signaling pathways that are not accounted for in a simple binding assay. This compound's activity in ER-negative cells is a clear indicator that its biological effects are not solely dictated by its affinity for the estrogen receptor.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50/ED50 Values in Cell Proliferation Assays (e.g., MTT, XTT)
| Possible Cause | Recommendation |
| Cell Seeding Inconsistency | Ensure a homogenous single-cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution. |
| Variable Cell Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Incubation Time and Conditions | Optimize and standardize the incubation time with this compound. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Assay-Specific Issues (MTT) | Ensure complete solubilization of the formazan crystals. If you observe precipitation, try increasing the volume of the solubilization solution or extending the incubation time with gentle shaking. |
Issue 2: High Background or Low Signal-to-Noise Ratio in Receptor Binding Assays
| Possible Cause | Recommendation |
| Suboptimal Radiolabeled Ligand Concentration | Determine the optimal concentration of the radiolabeled estradiol ([3H]E2) through a saturation binding experiment to ensure adequate signal over background. |
| Issues with Cytosol Preparation | Prepare fresh cytosol for each set of experiments. Ensure proper homogenization and centrifugation steps to obtain a clean cytosolic fraction. Avoid repeated freeze-thaw cycles of the cytosol. |
| Incomplete Separation of Bound and Free Ligand | Optimize the hydroxylapatite (HAP) or charcoal absorption step to ensure complete removal of unbound radioligand. Ensure consistent and thorough washing of the pellets. |
| Non-Specific Binding | Determine non-specific binding using a high concentration of an unlabeled competitor (e.g., diethylstilbestrol - DES). If non-specific binding is high, you may need to adjust the protein concentration in the assay. |
| Degraded Reagents | Check the expiration dates of all reagents, including the radiolabeled ligand. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Proliferation Inhibition
| Cell Line | Receptor Status | Assay | Endpoint | Value |
| MCF-7 | ER-positive | Proliferation Assay | ED50 | 1.0 µM |
| MDA-MB-231 | ER-negative | Proliferation Assay | - | Inhibitory activity observed |
Note: Specific IC50/ED50 values for MDA-MB-231 are not consistently reported in the literature, but the compound does show an anti-proliferative effect.
Table 2: Estrogen Receptor Binding Affinity
| Receptor | Ligand | Method | Value Type | Value |
| Calf Uterine ER | This compound | Competitive Binding | RBA | Not specified |
Detailed Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay for MCF-7 Cells
This protocol is a standard method to assess the effect of this compound on the proliferation of the ER-positive MCF-7 human breast cancer cell line.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the ED50/IC50 value.
Protocol 2: Competitive Estrogen Receptor Binding Assay
This protocol describes a method to determine the relative binding affinity of this compound for the estrogen receptor using rat uterine cytosol.
Materials:
-
Immature female Sprague-Dawley rats
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
[3H]-17β-estradiol (radiolabeled E2)
-
Unlabeled 17β-estradiol (E2)
-
This compound
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Euthanize immature female rats and excise the uteri. Homogenize the uteri in ice-cold TEDG buffer. Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C. Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the uterine cytosol containing the estrogen receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg of protein), a single concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of unlabeled this compound or unlabeled E2 (for the standard curve). Bring the total volume to 0.5 mL with TEDG buffer. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2 or DES).
-
Incubation: Incubate the tubes at 4°C overnight to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing. The HAP will bind the receptor-ligand complexes. Centrifuge the tubes and discard the supernatant. Wash the HAP pellets multiple times with cold buffer to remove any remaining free radioligand.
-
Quantification: Add scintillation cocktail to each pellet, vortex, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]-E2 bound versus the log of the competitor concentration. The concentration of the test chemical that inhibits 50% of the maximum [3H]-E2 binding is the IC50. The Relative Binding Affinity (RBA) can be calculated as: (IC50 of E2 / IC50 of this compound) x 100.
Visualizations
Signaling Pathways
Caption: Putative signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for investigating this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Navigating Long-Term Studies with Metahexestrol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the use of Metahexestrol in long-term in vitro studies. Authored for professionals in drug development and scientific research, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound in extended experimental timelines.
| Question | Answer |
| What is the recommended starting concentration for long-term studies with this compound? | For initial dose-response experiments in MCF-7 cells, a concentration range of 0.1 µM to 10 µM is recommended, bracketing the known short-term ED50 of 1.0 µM.[1] For long-term studies (weeks to months), it is crucial to perform a long-term viability assay to determine the highest concentration that does not induce significant cytotoxicity over the experimental duration. A starting point for long-term exposure could be in the range of 0.1 µM to 1 µM, but this must be empirically determined for your specific cell line and experimental conditions. |
| How should I prepare and store this compound stock solutions? | This compound is a solid[2] and should be dissolved in a suitable organic solvent such as DMSO or ethanol to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light, as hexestrol derivatives can be light-sensitive.[2] For cell culture experiments, the final concentration of the solvent should be kept low (typically <0.1%) to avoid solvent-induced artifacts. |
| How stable is this compound in cell culture medium at 37°C? | The stability of this compound in cell culture medium at 37°C has not been extensively reported. As with other estrogenic compounds, degradation can occur over time. It is highly recommended to perform a stability study under your specific experimental conditions. This can be done by incubating this compound in your cell culture medium at 37°C and measuring its concentration at various time points using methods like HPLC or LC-MS. Based on the stability data, the frequency of media changes with fresh compound can be determined. |
| What are the known signaling pathways affected by this compound? | This compound is an inhibitor of the estrogen receptor (ER).[1] In ER-positive cells like MCF-7, it is expected to antagonize the genomic and non-genomic signaling pathways mediated by ERα. However, this compound also exhibits activity in ER-negative cells such as MDA-MB-231, suggesting its mechanism is partially independent of the ER pathway.[1] In such cells, it may modulate other signaling cascades, potentially including the MAPK pathway, which has been shown to be affected by other anti-estrogenic compounds. |
| What are the potential challenges in long-term studies with this compound? | Long-term exposure to anti-estrogenic compounds can lead to the development of drug resistance. This can be accompanied by phenotypic changes in the cells, such as altered morphology and expression of mesenchymal markers. Cumulative toxicity and off-target effects may also become more pronounced over extended periods. Regular monitoring of cell morphology, proliferation rates, and key molecular markers is essential. |
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased efficacy of this compound over time. | 1. Compound degradation: this compound may be degrading in the culture medium at 37°C. 2. Development of resistance: Cells may be acquiring resistance through genetic or epigenetic changes. | 1. Perform a stability study to determine the half-life of this compound in your culture conditions. Increase the frequency of media changes with fresh compound accordingly. 2. Analyze markers of resistance, such as upregulation of growth factor receptor signaling (e.g., EGFR). Consider intermittent dosing schedules or combination therapies. |
| Precipitation of this compound in the culture medium. | 1. Low solubility: The concentration of this compound may exceed its solubility in the aqueous medium. 2. High solvent concentration: The final concentration of the organic solvent (e.g., DMSO) may be too high, causing the compound to precipitate upon dilution. | 1. Prepare a fresh, lower concentration stock solution. Ensure the stock solution is fully dissolved before diluting in the medium. 2. Keep the final solvent concentration below 0.1%. Perform a serial dilution of the stock solution in the medium. |
| Observed changes in cell morphology (e.g., epithelial-to-mesenchymal transition). | Long-term drug exposure: Chronic treatment with anti-estrogens can induce phenotypic plasticity in cancer cells. | Monitor the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., Vimentin) markers by immunofluorescence or western blotting. Document morphological changes through regular microscopy. |
| High variability in experimental replicates. | 1. Inconsistent compound concentration: Inaccurate pipetting or degradation of the compound in some wells. 2. Cellular heterogeneity: The cell population may be heterogeneous, with varying sensitivities to this compound. | 1. Ensure accurate and consistent preparation of working solutions. Use freshly prepared solutions for each experiment. 2. Consider single-cell cloning to establish a more homogeneous cell population for your experiments. |
| Unexpected effects in ER-negative cells. | ER-independent mechanisms: this compound may have off-target effects or modulate signaling pathways other than the ER pathway. | Investigate potential downstream targets using techniques like RNA sequencing or proteomic analysis to identify affected pathways. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Determining the Optimal Concentration of this compound for Long-Term Studies (Dose-Response Curve)
-
Cell Seeding: Seed your target cells (e.g., MCF-7 or MDA-MB-231) in 96-well plates at a density that allows for logarithmic growth over the desired experimental duration.
-
Preparation of this compound Dilutions: Prepare a 2X serial dilution of this compound in your complete cell culture medium. The concentration range should be selected based on preliminary short-term assays (e.g., for MCF-7, start with a range from 0.01 µM to 10 µM). Include a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the seeding medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for the desired long-term duration (e.g., 7, 14, or 21 days). The medium should be replaced with fresh this compound dilutions at a frequency determined by the compound's stability.
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability using a suitable method such as the MTT or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration) for the long-term exposure.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Spiked Medium: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your long-term studies.
-
Incubation: Aliquot the spiked medium into sterile, sealed tubes and incubate them at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours). The T=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage remaining against time to determine the degradation kinetics and half-life of the compound in your culture medium.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify complex processes, the following diagrams illustrate key experimental workflows and signaling pathways.
Caption: Workflow for determining the optimal long-term concentration of this compound.
Caption: Hypothesized signaling pathways of this compound in ER-positive and ER-negative cells.
Caption: A logical workflow for troubleshooting decreased efficacy of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Metahexestrol In Vitro
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Metahexestrol in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a non-steroidal estrogen that primarily acts as an agonist for the estrogen receptors (ERα and ERβ). Its binding to these receptors initiates a signaling cascade that regulates the transcription of estrogen-responsive genes. One study has shown that this compound significantly inhibits the proliferation of estrogen receptor-positive MCF-7 human breast cancer cells with an ED50 of 1.0 μM.
Q2: Why should I investigate off-target effects of this compound?
A2: Investigating off-target effects is crucial for a comprehensive understanding of a compound's pharmacological profile. Off-target interactions can lead to unexpected biological responses, side effects, or toxicity. For this compound, it has been observed to inhibit the proliferation of estrogen receptor-negative MDA-MB-231 cells, suggesting a mechanism of action that may be independent of the estrogen receptor pathway.
Q3: What are the most likely off-targets for this compound?
A3: Given its steroidal-like structure, this compound may exhibit cross-reactivity with other members of the nuclear receptor superfamily. The most plausible off-targets include the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR). Some synthetic progestins have been shown to bind to androgen and glucocorticoid receptors with high affinity.[1][2]
Q4: What are the primary in vitro assays to test for these off-target effects?
A4: The two primary assays for investigating off-target effects on nuclear receptors are:
-
Competitive Radioligand Binding Assays: To determine if this compound can displace a known high-affinity radioligand from the ligand-binding domain of a receptor (e.g., AR, PR, GR).
-
Reporter Gene Assays: To assess whether this compound can activate or inhibit the transcriptional activity of a target receptor in a cellular context.
Troubleshooting Guides
Competitive Radioligand Binding Assay
Q1: I am observing high background signal (non-specific binding) in my assay. What are the common causes and solutions?
A1: High non-specific binding can obscure your specific binding signal and reduce the assay window. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd. - Check the purity of the radioligand, as impurities can increase non-specific binding. - Consider the hydrophobicity of the radioligand; more hydrophobic ligands tend to have higher non-specific binding. |
| Membrane/Protein Preparation | - Reduce the amount of membrane protein per well. A typical range is 100-500 µg. - Ensure thorough washing of membranes to remove any endogenous ligands. |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation might reduce non-specific binding, but ensure equilibrium is reached for specific binding. - Modify the assay buffer by adding bovine serum albumin (BSA) or using low-protein binding plates to reduce adhesion. - Increase the number of wash steps with ice-cold buffer. |
Q2: My positive control (a known ligand) is not showing the expected displacement curve. Why might this be?
A2: If your positive control is not performing as expected, consider the following:
| Potential Cause | Troubleshooting Steps |
| Receptor Activity | - Confirm the presence and activity of your receptor preparation. The receptor may have degraded during storage or preparation. |
| Ligand Concentration | - Verify the concentration and purity of both the radioligand and the unlabeled control ligand. |
| Assay Conditions | - Ensure the incubation time is sufficient to reach equilibrium. - Check the composition of your assay buffer for any interfering substances. |
Reporter Gene Assay
Q1: I am seeing high variability between replicate wells. How can I improve the consistency of my reporter assay?
A1: High variability can be a common issue in cell-based assays. Here are some tips to improve reproducibility:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding | - Ensure a uniform cell density across all wells by thoroughly resuspending cells before plating. |
| Transfection Efficiency | - Optimize the DNA-to-transfection reagent ratio. - Use a stable cell line expressing the reporter construct to eliminate variability from transient transfection. |
| Compound Dilution | - Prepare fresh serial dilutions of your test compounds for each experiment. |
Q2: My cells are showing signs of toxicity at higher concentrations of this compound. How does this affect the interpretation of my results?
A2: Cytotoxicity can confound the results of a reporter gene assay by reducing the reporter signal due to cell death rather than specific receptor modulation.
| Recommended Action | Description |
| Perform a Cytotoxicity Assay | - Run a parallel assay (e.g., MTS or CellTiter-Glo) to determine the concentration range where this compound is toxic to your cells. |
| Data Interpretation | - Only interpret reporter gene data at non-toxic concentrations of your compound. |
Hypothetical Quantitative Data
The following tables present hypothetical data for illustrative purposes to guide researchers on expected outcomes when testing this compound for off-target effects.
Table 1: Hypothetical Binding Affinities of this compound for Nuclear Receptors
| Receptor | Radioligand | This compound IC50 (nM) | Control Ligand | Control Ligand IC50 (nM) |
| Estrogen Receptor α (On-Target) | [3H]-Estradiol | 15 | Estradiol | 1.2 |
| Androgen Receptor (Off-Target) | [3H]-DHT | >10,000 | Dihydrotestosterone (DHT) | 3.5 |
| Progesterone Receptor (Off-Target) | [3H]-Progesterone | 2,500 | Progesterone | 2.8 |
| Glucocorticoid Receptor (Off-Target) | [3H]-Dexamethasone | >10,000 | Dexamethasone | 4.1 |
Table 2: Hypothetical Transcriptional Activity of this compound on Nuclear Receptors
| Receptor | Assay Type | This compound EC50/IC50 (nM) | Activity Type | Control Ligand | Control EC50 (nM) |
| Estrogen Receptor α (On-Target) | Agonist Assay | 25 | Agonist | Estradiol | 0.1 |
| Androgen Receptor (Off-Target) | Antagonist Assay | >10,000 | No significant activity | Bicalutamide | 150 |
| Progesterone Receptor (Off-Target) | Antagonist Assay | 5,000 | Weak Antagonist | Mifepristone (RU-486) | 1.5 |
| Glucocorticoid Receptor (Off-Target) | Antagonist Assay | >10,000 | No significant activity | Mifepristone (RU-486) | 2.2 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of this compound for a nuclear receptor (e.g., Androgen Receptor) by measuring its ability to compete with a known radioligand.
Materials:
-
Purified recombinant human Androgen Receptor protein.
-
[3H]-Dihydrotestosterone ([3H]-DHT) as the radioligand.
-
Unlabeled Dihydrotestosterone (DHT) as a positive control.
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1 mM EDTA).
-
Wash Buffer (ice-cold Assay Buffer).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound and unlabeled DHT in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [3H]-DHT, and receptor protein.
-
Non-Specific Binding: Assay buffer, [3H]-DHT, a high concentration of unlabeled DHT, and receptor protein.
-
Competitive Binding: Assay buffer, [3H]-DHT, varying concentrations of this compound, and receptor protein.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding) and plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Protocol 2: Nuclear Receptor Reporter Gene Assay
This protocol outlines a method to assess the functional activity of this compound on a nuclear receptor (e.g., Progesterone Receptor) using a luciferase reporter gene.
Materials:
-
HEK293T cells (or another suitable cell line).
-
Cell culture medium.
-
Expression plasmid for the Progesterone Receptor.
-
Reporter plasmid containing a progesterone response element driving a luciferase gene.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
This compound.
-
Progesterone (agonist control) and Mifepristone (antagonist control).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the Progesterone Receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with fresh cell culture medium.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with a serial dilution of this compound or Progesterone.
-
Antagonist Mode: Treat the cells with a serial dilution of this compound or Mifepristone in the presence of a fixed concentration of Progesterone (at its EC50).
-
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: Hypothetical signaling of this compound.
References
- 1. Binding of progestins to the glucocorticoid receptor. Correlation to their glucocorticoid-like effects on in vitro functions of human mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen, androgen, glucocorticoid, and progesterone receptors in progestin-induced regression of human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stability of Metahexestrol in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metahexestrol. The following information is intended to assist in designing and troubleshooting experiments related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1] For optimal stability, it is recommended to store stock solutions at or below 4°C.
-
pH: The pH of the solution can significantly impact the stability of many pharmaceutical compounds, with most drugs being stable between pH 4-8.[2] Hydrogen and hydroxide ions can catalyze degradation reactions.[2]
-
Light Exposure: Exposure to UV and visible light can cause photodegradation, leading to a loss of potency.[1] It is advisable to protect solutions from light by using amber vials or storing them in the dark.
-
Solvent: The choice of solvent can affect the stability of a compound. While this compound is soluble in DMSO and ethanol, the long-term stability in these solvents should be experimentally determined. It has been noted that some solvents, like methanol, can sometimes lead to the formation of artifacts in in vitro metabolic stability assays.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[1] Using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q2: How long can I expect a this compound stock solution to be stable?
A2: Due to a lack of publicly available stability data specifically for this compound, it is crucial to determine the stability under your specific experimental conditions. As a general guideline for synthetic estrogens, it is recommended to prepare fresh solutions for critical experiments. For short-term storage (1-2 weeks), refrigeration at 4°C is advisable. For long-term storage, aliquoting and freezing at -20°C or -80°C may extend stability, but freeze-thaw cycles should be minimized. A study on the similar compound methohexital showed it to be extremely stable for up to 6 weeks when stored at 4°C, with less than 10% degradation when stored at room temperature over the same period.
Q3: What are the typical signs of this compound degradation in my solution?
A3: Degradation of your this compound solution may be indicated by:
-
A decrease in the expected biological activity in your assays.
-
The appearance of new peaks or a decrease in the area of the parent peak in your HPLC chromatogram.
-
A change in the color or clarity of the solution.
Q4: How can I quantify the concentration and degradation of this compound in my samples?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify this compound and its potential degradation products. Spectrophotometric methods can also be used, but may be less specific if degradation products have similar absorbance spectra.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid material. Perform an HPLC analysis to check the purity and concentration of the existing stock. |
| Improper storage of the stock solution. | Review storage conditions. Ensure the solution is protected from light and stored at the appropriate temperature. Aliquot stock solutions to avoid repeated freeze-thaw cycles. | |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | Compare the chromatogram to a freshly prepared standard. Try to identify the degradation products if possible, using techniques like LC-MS. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Precipitation observed in the solution | Poor solubility of this compound at the stored concentration or temperature. | Gently warm the solution and sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution. |
| Change in solvent composition due to evaporation. | Ensure vials are tightly sealed to prevent solvent evaporation, especially for volatile organic solvents. |
Experimental Protocols
Protocol 1: Representative Stability Study of this compound in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent over time.
Objective: To determine the degradation rate of this compound in a selected solvent at different storage temperatures.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO or Ethanol)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Amber glass vials
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Sample Preparation: Aliquot the stock solution into multiple amber glass vials.
-
Storage Conditions: Place the vials in the different temperature-controlled environments (4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 4 weeks), remove one vial from each temperature condition.
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Mobile Phase: A common mobile phase for steroid analysis is a mixture of Acetonitrile and water (e.g., 65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (typically in the range of 220-280 nm for similar compounds).
-
Quantification: Record the peak area of the this compound peak.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (Time 0).
Data Presentation: Illustrative Stability of this compound
Disclaimer: The following data is for illustrative purposes only and is intended to represent a potential stability profile. Actual results must be determined experimentally.
Table 1: Percentage of this compound Remaining in DMSO Solution at Different Temperatures
| Time | 4°C | 25°C (Room Temperature) | 40°C (Accelerated) |
| 0 hours | 100% | 100% | 100% |
| 24 hours | 99.8% | 99.1% | 97.5% |
| 1 week | 99.2% | 96.5% | 91.2% |
| 2 weeks | 98.5% | 93.2% | 83.1% |
| 4 weeks | 97.1% | 87.0% | 68.9% |
Table 2: Illustrative Degradation Kinetics of this compound in DMSO (Pseudo-First-Order)
| Temperature | Rate Constant (k) (week⁻¹) | Half-life (t₁/₂) (weeks) |
| 4°C | 0.0073 | 94.9 |
| 25°C | 0.035 | 19.8 |
| 40°C | 0.098 | 7.1 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Estrogen Receptor Signaling Pathway
As a synthetic estrogen, this compound is expected to exert its biological effects primarily through the estrogen receptor (ER) signaling pathway.
Caption: Simplified estrogen receptor signaling pathway.
References
How to minimize Metahexestrol degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Metahexestrol during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this synthetic non-steroidal estrogen.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound degradation. If this compound degrades during your experiment, its effective concentration will decrease, leading to variability in observed biological or chemical effects. To troubleshoot, consider the following:
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.
-
Conduct a stability study: Assess the stability of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C).
-
Proper storage: Ensure your stock solutions are stored correctly in aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.
Q2: What are the primary factors that can cause this compound to degrade?
A2: As a phenolic and stilbenoid-like compound, this compound is susceptible to degradation from several factors:
-
Light: Exposure to UV and even ambient light can cause photodegradation, potentially leading to isomerization and the formation of colored byproducts.
-
Oxidation: The phenolic hydroxyl groups in this compound are prone to oxidation, especially in the presence of oxygen and metal ions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: Extreme pH conditions (both acidic and alkaline) can catalyze hydrolytic degradation.
Q3: What are the visual signs of this compound degradation?
A3: For solid this compound, visual signs of degradation may include a change in color or the appearance of clumping. In solution, degradation can be indicated by a color change (e.g., yellowing), precipitation, or the formation of visible particulates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased biological activity over time | Compound degradation | - Confirm the purity of your this compound stock using HPLC. - Review and optimize your storage and handling procedures. - Prepare fresh working solutions for each experiment. - Consider potential interactions with components in your experimental medium. |
| Discoloration of this compound solution | Photodegradation or Oxidation | - Protect solutions from light by using amber vials or wrapping containers in foil. - Work in a dimly lit environment when handling the compound. - Degas solvents and consider storing solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitate formation in solution | Poor solubility or degradation | - Ensure the solvent is appropriate and the concentration is within the solubility limit. - If using aqueous buffers, ensure the pH is compatible with this compound stability. - Filter the solution through a 0.22 µm filter before use. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Equilibrate this compound powder to room temperature before opening the container.
-
Weigh the desired amount of this compound in a fume hood.
-
Dissolve the weighed this compound in the chosen solvent (DMSO or Ethanol) to the desired concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquot the stock solution into smaller volumes in the amber glass vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for a General Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep the mixture at room temperature for a defined period, monitoring for degradation.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven (e.g., 70°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Special Conditions |
| Solid | N/A | 2-8°C | Long-term | Protect from light, store in a desiccator. |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month | Aliquot, protect from light. |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | Aliquot, protect from light. |
| Aqueous Working Solution | Cell culture media/buffer | 2-8°C | < 24 hours | Prepare fresh daily. |
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | N/A | 70°C | 24 - 72 hours |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B |
Visualizations
Caption: Major factors contributing to the degradation of this compound.
Caption: Recommended workflow to minimize this compound degradation.
Technical Support Center: Addressing Cellular Resistance to Metahexestrol Treatment
Welcome to the technical support center for Metahexestrol. This resource is designed for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-steroidal estrogen that acts as an estrogen receptor (ER) inhibitor. In estrogen receptor-positive (ER+) cells, it is understood to competitively bind to the estrogen receptor, primarily ERα, thereby blocking the proliferative signaling that is typically induced by endogenous estrogens. This inhibition of ER signaling is the primary basis for its anti-tumor activity in ER-dependent cancers.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A decline in this compound's effectiveness over time in cell culture often suggests the development of acquired resistance. The primary suspected mechanisms, analogous to other non-steroidal anti-estrogens, include:
-
Mutations in the Estrogen Receptor (ESR1) Gene: Specific mutations in the ligand-binding domain of ERα can lead to a conformational change that prevents this compound from binding effectively, or may even render the receptor constitutively active, independent of ligand binding.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways to promote survival and proliferation, thereby circumventing the ER blockade. The most common of these are the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2]
-
Altered Drug Metabolism and Efflux: Cells may develop mechanisms to either metabolize this compound into an inactive form more rapidly or to actively pump the drug out of the cell, reducing its intracellular concentration.
-
Changes in Co-regulatory Protein Expression: The balance of co-activator and co-repressor proteins that modulate ER transcriptional activity can be altered, leading to a diminished inhibitory effect of this compound.
Q3: How can we confirm if our cell line has developed resistance to this compound?
The most direct method is to compare the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line. A significant rightward shift in the IC50 value (the concentration of a drug that gives half-maximal response) for the resistant line indicates a decrease in sensitivity. This can be quantified using a cell viability assay such as the MTT or CellTiter-Glo assay.
Q4: Are there any known biomarkers associated with resistance to non-steroidal estrogens like this compound?
While specific biomarkers for this compound resistance are not yet fully characterized due to its research stage, several biomarkers are associated with resistance to other anti-estrogen therapies and are likely relevant. These include:
-
ESR1 mutations: As mentioned, mutations in the ERα gene are a key indicator of resistance.
-
Phospho-Akt and Phospho-ERK levels: Increased phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways can indicate the activation of these bypass routes.
-
Progesterone Receptor (PR) status: Loss of PR expression, which is an estrogen-regulated gene, can sometimes be associated with a loss of ER signaling and the development of resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cell line.
-
Question: We are getting variable IC50 values for this compound in our MCF-7 cells across different experimental batches. What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors:
-
Cell Passage Number: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Use a consistent cell seeding density for all experiments. Over-confluent or under-confluent cultures will respond differently to treatment.
-
Reagent Stability: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the solvent used (e.g., DMSO) is at a consistent and non-toxic final concentration across all wells.
-
Assay Incubation Time: The duration of drug exposure and the timing of the viability assay measurement should be kept constant.
-
Issue 2: Our "resistant" cell line shows only a minor shift in the this compound IC50 value.
-
Question: We have been culturing our T47D cells in the presence of increasing concentrations of this compound for several months, but the resulting cell line only shows a 2-fold increase in the IC50. How can we enhance the resistance phenotype?
-
Answer: A modest shift in IC50 suggests that a strongly resistant population has not yet been selected for. Consider the following strategies:
-
Increase the Duration of Selection: The development of robust resistance can be a lengthy process. Continue the culture in the presence of the selective pressure (this compound).
-
Gradual Dose Escalation: Instead of large jumps in concentration, a more gradual increase in the concentration of this compound may be more effective at selecting for resistant clones.
-
Pulsed Treatment: Intermittent high-dose "pulse" treatments followed by a recovery period in a lower maintenance dose can sometimes select for more resilient resistant populations.
-
Clonal Selection: After a period of bulk culture selection, you can perform single-cell cloning to isolate and expand individual clones that may exhibit a higher degree of resistance.
-
Issue 3: We suspect bypass pathway activation but see no change in total Akt or ERK levels.
-
Question: We hypothesize that the PI3K/Akt pathway is activated in our this compound-resistant cells, but a western blot for total Akt shows no difference compared to the parental cells. What should we investigate next?
-
Answer: Activation of signaling pathways is often characterized by the phosphorylation of key proteins, not necessarily an increase in their total expression.
-
Probe for Phosphorylated Proteins: You should perform western blots using antibodies specific to the phosphorylated (active) forms of these proteins, such as phospho-Akt (at Ser473 or Thr308) and phospho-ERK1/2 (at Thr202/Tyr204).
-
Serum Starvation: To get a clearer picture of pathway activation, serum-starve your cells for a few hours before lysis to reduce basal signaling. Then, you can compare the basal phosphorylation levels between sensitive and resistant cells.
-
Upstream and Downstream Targets: Investigate other components of the pathway. For the PI3K/Akt pathway, you could look at the levels of PTEN (a negative regulator) or the phosphorylation of downstream targets like mTOR and S6K.
-
Data Presentation
Table 1: Hypothetical Comparative IC50 Values for this compound in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| MCF-7 | 0.8 | 6.4 | 8.0 |
| T47D | 1.2 | 9.6 | 8.0 |
| ZR-75-1 | 0.5 | 5.5 | 11.0 |
Table 2: Hypothetical Gene and Protein Expression Changes in this compound-Resistant MCF-7 Cells
| Gene/Protein | Change in Expression | Method of Detection | Implication |
| ESR1 | Y537S mutation | Sanger Sequencing | Constitutive ER activation |
| p-Akt (Ser473) | Increased | Western Blot | PI3K pathway activation |
| p-ERK1/2 | Increased | Western Blot | MAPK pathway activation |
| CCND1 (Cyclin D1) | Upregulated | qPCR | Increased cell cycle progression |
| BCL2 | Upregulated | qPCR | Inhibition of apoptosis |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant (MHexR) cell lines from parental ER+ breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
Parental ER+ breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks and plates
Procedure:
-
Initiation of Treatment: Begin by treating the parental cells with this compound at a concentration close to the IC20 (the concentration that inhibits growth by 20%). This allows for adaptation with less initial cell death.
-
Continuous Culture: Culture the cells continuously in the presence of this starting concentration of this compound. Change the medium every 2-3 days.
-
Dose Escalation: Once the cells have resumed a consistent growth rate, double the concentration of this compound. Expect a period of slowed growth or cell death, followed by the recovery of a resistant population.
-
Repeat Escalation: Repeat the dose escalation step multiple times, allowing the cells to recover at each new concentration. This process can take 6-12 months.
-
Resistant Population: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times the IC50 of the parental cell line.
-
Maintenance: Maintain the established MHexR cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in sensitive and resistant cell lines.
Materials:
-
Parental and MHexR cells
-
96-well plates
-
This compound serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Signaling Pathway Activation
This protocol is for assessing the activation of key survival pathways.
Materials:
-
Parental and MHexR cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
Best practices for storing and handling Metahexestrol
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Metahexestrol, alongside detailed troubleshooting guides and frequently asked questions for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an inhibitor of the estrogen receptor (E2R) that has demonstrated antitumor activity.[1] It is a solid, white to off-white substance used in research, particularly in studies related to estrogen-dependent breast cancer.
Q2: What is the primary mechanism of action for this compound?
A2: this compound's primary mechanism is the inhibition of the estrogen receptor. It has been shown to significantly inhibit the proliferation of estrogen receptor-positive (ER+) human breast cancer cells, such as MCF-7, with a reported ED50 of 1.0 μM.[1] Interestingly, it also shows inhibitory effects on estrogen receptor-negative (ER-) cells like MDA-MB-231, and this effect is not reversed by estrogen. This suggests that its mechanism of action may be partially independent of the E2R pathway.[1]
Q3: What are the main research applications for this compound?
A3: this compound is primarily used in cancer research, specifically for studying estrogen-dependent breast cancers.[1] Its activity in both ER-positive and ER-negative cell lines makes it a valuable tool for investigating different pathways of cancer cell proliferation.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring the safety of laboratory personnel.
Storage Conditions
It is recommended to store this compound according to the guidelines provided in the product's certificate of analysis. In the absence of specific instructions, the following general recommendations apply, based on best practices for similar compounds.
| Form | Storage Temperature | Conditions |
| Solid (Powder) | 2-8°C | Keep in a dry, cool, and well-ventilated place. |
| Solutions | -20°C (for short-term storage, up to 1 month) | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C (for long-term storage, up to 6 months) | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
Handling Precautions
This compound, like many research compounds, should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid form and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Spills: In case of a spill, use appropriate tools to collect the solid material into a designated waste container. Clean the contaminated surface with water and dispose of waste according to local regulations.
-
Safety Data Sheet (SDS): Always consult the product-specific SDS for detailed safety information before use.
Experimental Protocols
Preparation of Stock Solutions
Quantitative solubility data for this compound in common solvents is not consistently available. Therefore, it is recommended to perform a solubility test to determine the maximum practical concentration. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic compounds.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add a small volume of DMSO to the vial.
-
Vortex the mixture thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., to 37°C) can be applied.
-
Once dissolved, the stock solution can be aliquoted into smaller volumes for storage at -20°C or -80°C to minimize freeze-thaw cycles.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
In Vitro Anti-Proliferative Assay (MTT/MTS Assay)
This protocol describes a general method for assessing the anti-proliferative effects of this compound on breast cancer cell lines such as MCF-7 (ER-positive) and MDA-MB-231 (ER-negative).
Materials:
-
MCF-7 and MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTS Assay):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and calculate the ED50 or IC50 value.
-
Workflow for In Vitro Anti-Proliferative Assay
Signaling Pathway
This compound acts as an inhibitor of the estrogen receptor. The diagram below illustrates the classical genomic estrogen signaling pathway and indicates the point of inhibition.
References
Identifying sources of variability in Metahexestrol bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address sources of variability in Metahexestrol bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its activity typically measured?
A1: this compound is a synthetic estrogen that has been studied for its potential antitumor activity. Its estrogenic or anti-proliferative effects are commonly assessed using in vitro bioassays such as the MCF-7 cell proliferation (E-SCREEN) assay and the Yeast Estrogen Screen (YES) assay. In the MCF-7 assay, this compound has been shown to inhibit the proliferation of estrogen receptor-positive human breast cancer cells with a reported median effective dose (ED50) of 1.0 μM[1]. Interestingly, it also shows inhibitory effects on estrogen receptor-negative cells, suggesting its mechanism may be partially independent of the estrogen receptor pathway[1].
Q2: What are the major sources of variability in the MCF-7 (E-SCREEN) bioassay?
A2: The MCF-7 cell proliferation assay is known for its potential for inter-laboratory variability. Key sources of this variability include:
-
MCF-7 Cell Line Sub-clones: Different sub-clones of the MCF-7 cell line can exhibit significant differences in their proliferative response to estrogens, with maximal proliferation responses ranging from two- to ten-fold above controls[2][3][4]. Some highly responsive sub-clones, like the MCF-7 BUS line, can show up to an 11-fold increase in cell number.
-
Basal Proliferation Rate: The rate of cell proliferation in the absence of an estrogenic stimulus can vary between experiments, sometimes approaching the rate of estrogen-treated cells, which can mask the effect of the test compound.
-
Culture Conditions: Factors such as the type of serum used (e.g., human serum vs. fetal calf serum), initial cell seeding densities, and the duration of estrogen-free medium incubation prior to the experiment can significantly influence the assay's sensitivity and reproducibility. A 72-hour period in estrogen-free medium before treatment has been shown to strongly enhance the cellular response to estradiol.
-
Assay-Specific Parameters: The choice of solvents for dissolving test compounds can also impact the results.
Q3: What are the common sources of variability in the Yeast Estrogen Screen (YES) assay?
A3: The YES assay, while robust, can also be subject to variability. Common sources include:
-
Cell Density and Incubation Time: While increasing cell density can slightly enhance assay sensitivity, it's a limited effect. Conversely, reducing the incubation time can decrease sensitivity.
-
Cytotoxicity and Antiestrogenic Activity: Environmental samples or test compounds can exhibit cytotoxicity, which can be mistaken for anti-estrogenic activity. It is crucial to assess both estrogenic and anti-estrogenic endpoints to get a complete picture.
-
Sample Matrix Effects: The presence of suspended solids in environmental samples can adsorb estrogenic compounds, affecting their bioavailability in the assay.
-
Protocol Variations: Numerous variations of the YES protocol exist, which can make direct comparison of results between labs challenging.
Q4: Can the choice of assay endpoint affect the interpretation of results?
A4: Yes, the choice of endpoint is critical. For instance, in the MCF-7 assay, relying solely on metabolic assays like the MTS assay to determine cell proliferation can be misleading. Some compounds, while inhibiting cell cycle progression, can actually increase mitochondrial activity, leading to an overestimation of cell number compared to direct cell counting or DNA labeling methods. It is advisable to use multiple methods to confirm proliferation results.
Troubleshooting Guides
Issue 1: High Variability in MCF-7 Assay Results
| Symptom | Possible Cause | Recommended Solution |
| Inconsistent dose-response curves for positive controls (e.g., 17β-estradiol). | Cell line heterogeneity: Different sub-clones of MCF-7 cells have varying sensitivities to estrogens. Your cell stock may be a mixed population or may have genetically drifted over time. | Obtain a new, low-passage MCF-7 cell stock from a reputable source (e.g., ATCC). Consider using a highly responsive sub-clone like MCF-7 BUS for E-SCREEN assays. Perform regular cell line authentication. |
| High background proliferation in negative controls. | Incomplete removal of estrogens from the medium: The serum used in the culture medium may contain residual estrogens. | Ensure thorough stripping of estrogens from the serum (e.g., using charcoal-dextran treatment). Increase the duration of cell culture in estrogen-free medium before starting the experiment (a 72-hour period is recommended). |
| Low proliferative response to estrogens. | Sub-optimal culture conditions: The initial cell seeding density may be too high or too low. The incubation time may not be sufficient for a full proliferative response. | Optimize the initial seeding density and the duration of the assay. A 144-hour period has been shown to yield a significant proliferative response in some MCF-7 stocks. |
| Poor solubility of this compound or other test compounds. | Inappropriate solvent: The solvent used to dissolve the compound may be affecting cell viability or the compound's activity. | Test different biocompatible solvents and ensure the final solvent concentration in the culture medium is not cytotoxic. |
Issue 2: Inconsistent or Unexpected Results in YES Assay
| Symptom | Possible Cause | Recommended Solution |
| No or low signal with positive controls. | Incorrect assay conditions: The incubation temperature or time may be suboptimal. The substrate for the reporter enzyme may have degraded. | Ensure the incubator is calibrated to the correct temperature (typically 34°C). Optimize the incubation time (usually 48-52 hours). Prepare fresh substrate solutions for each experiment. |
| False-positive or false-negative results. | Cytotoxicity of the test sample: The sample may be killing the yeast cells, which can be misinterpreted as an anti-estrogenic effect or mask an estrogenic one. | Perform a cytotoxicity test for each sample concentration. This can be done by observing yeast growth in the absence of the colorimetric substrate. |
| High background color development. | Contamination of media or reagents: Bacterial or fungal contamination can lead to non-specific color changes. | Use sterile techniques throughout the procedure. Prepare fresh media and reagents. |
| Variability between replicate wells. | Inconsistent pipetting or cell density: Uneven distribution of yeast cells or reagents can lead to variable results. | Ensure thorough mixing of the yeast culture before dispensing into the microplate wells. Use calibrated pipettes and consistent pipetting techniques. |
Data Presentation
Table 1: Reported ED50 Value for this compound in an MCF-7 Proliferation Assay.
| Compound | Cell Line | Assay Type | ED50 (μM) | Citation |
| This compound | MCF-7 (ER-positive) | Anti-proliferative | 1.0 |
Table 2: Illustrative Variability in Proliferative Response of Different MCF-7 Cell Stocks to Estradiol.
| MCF-7 Stock | Proliferative Response (fold increase over control) | Citation |
| UCL | ~0.98 | |
| SOP | ~6.5 (after optimization) | |
| BUS | Up to 8.9 | |
| Other reported stocks | 2 to 7 |
Note: This table provides a general illustration of the variability reported in the literature and is not a direct comparison of this compound's effect.
Experimental Protocols
Key Experiment 1: MCF-7 Cell Proliferation (E-SCREEN) Assay
Objective: To determine the estrogenic or anti-proliferative effect of this compound by measuring its impact on the proliferation of MCF-7 cells.
Methodology:
-
Cell Culture: Culture MCF-7 cells in a standard growth medium supplemented with fetal bovine serum (FBS).
-
Hormone Deprivation: Prior to the experiment, switch the cells to an estrogen-free medium. This is typically the standard medium supplemented with charcoal-dextran stripped FBS. Culture the cells in this medium for at least 72 hours to ensure the arrest of estrogen-stimulated growth.
-
Cell Seeding: Harvest the hormone-deprived cells and seed them into 96-well plates at an optimized density.
-
Treatment: Add this compound at a range of concentrations to the wells. Include a positive control (e.g., 17β-estradiol) and a negative control (vehicle solvent).
-
Incubation: Incubate the plates for a period of 6 days (144 hours), as this has been shown to be effective for observing a proliferative response.
-
Cell Number Quantification: At the end of the incubation period, quantify the cell number. This can be done by detaching the cells and counting them using a cell counter, or by using a DNA-based fluorescence assay. Avoid relying solely on metabolic assays like MTS.
-
Data Analysis: Plot the cell number against the concentration of this compound to generate a dose-response curve and calculate the ED50 value.
Key Experiment 2: Yeast Estrogen Screen (YES) Assay
Objective: To assess the estrogenic activity of this compound using a recombinant yeast strain that expresses the human estrogen receptor and a reporter gene (e.g., lacZ).
Methodology:
-
Yeast Culture Preparation: Grow the recombinant Saccharomyces cerevisiae strain in a suitable growth medium until it reaches the logarithmic growth phase.
-
Assay Medium Preparation: Prepare the assay medium containing a chromogenic substrate (e.g., CPRG) and add the yeast culture.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., ethanol) and add them to the wells of a 96-well microtiter plate. Allow the solvent to evaporate.
-
Incubation: Add the yeast-containing assay medium to each well. Seal the plate and incubate at 34°C for 48-52 hours.
-
Measurement: Measure the absorbance of the wells at a specific wavelength to quantify the color change, which is proportional to the activity of the reporter enzyme (β-galactosidase) induced by the estrogenic compound.
-
Data Analysis: Generate a dose-response curve by plotting the absorbance against the concentration of this compound.
Visualizations
Caption: this compound's potential mechanism of action via the estrogen receptor pathway.
Caption: A logical workflow for troubleshooting common issues in this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Limitations of the mcf-7 cell proliferation assay for detecting xenobiotic oestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Metahexestrol vs. Tamoxifen: A Comparative Analysis for ER-Positive Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of metahexestrol and tamoxifen, two estrogen receptor (ER) modulators investigated for their potential in treating ER-positive breast cancer. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and tamoxifen based on available preclinical studies.
Table 1: In Vitro Efficacy in ER-Positive Breast Cancer Cell Lines
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | MCF-7 | ED50 | 1.0 µM | [1][2] |
| Tamoxifen | MCF-7 | IC50 | 4.506 µg/mL | [3] |
| MCF-7 | IC50 | 17.26 µM | [4] | |
| MCF-7 | IC50 | 10.045 µM | [5] | |
| MCF-7 (Tamoxifen-resistant) | IC50 | >10 µM | ||
| 4-Hydroxytamoxifen | MCF-7 | IC50 | 7.5 µg/mL (19.35 µM) at 24h |
Table 2: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (=100) | Reference |
| Tamoxifen | ERα | 7% | |
| ERβ | 6% | ||
| 4-Hydroxytamoxifen (active metabolite of Tamoxifen) | ERα | 178% | |
| ERβ | 338% | ||
| Endoxifen (active metabolite of Tamoxifen) | ERα | 158 |
Mechanism of Action and Signaling Pathways
Both this compound and tamoxifen are classified as selective estrogen receptor modulators (SERMs). They exert their primary effects by competitively binding to the estrogen receptor, leading to conformational changes that modulate the transcription of estrogen-responsive genes.
Tamoxifen Signaling Pathway
Tamoxifen acts as an ER antagonist in breast tissue. Upon binding to the ER, it induces a conformational change that promotes the recruitment of co-repressors (e.g., NCoR, SMRT) to the receptor-DNA complex. This complex then inhibits the transcription of estrogen-dependent genes that are crucial for cell proliferation, ultimately leading to cell cycle arrest in the G0/G1 phase.
Figure 1. Simplified signaling pathway of Tamoxifen in ER-positive breast cancer cells.
This compound Signaling Pathway
This compound is also an estrogen receptor inhibitor. It significantly inhibits the proliferation of ER-positive MCF-7 human breast cancer cells. Interestingly, this compound also demonstrates inhibitory effects on ER-negative MDA-MB-231 cells, and its antiproliferative activity is not reversed by estrogen. This suggests that its mechanism of action may be partially independent of the ER pathway, hinting at alternative signaling routes that warrant further investigation.
Figure 2. Postulated signaling pathways of this compound in breast cancer cells.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the efficacy of this compound and tamoxifen.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cell viability.
Workflow:
Figure 3. Workflow for a typical MTT cell proliferation assay.
Detailed Protocol:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Compound Preparation: Stock solutions of this compound and tamoxifen are prepared in a suitable solvent like DMSO. Serial dilutions are then made to achieve the desired final concentrations for treatment.
-
Treatment: The culture medium is replaced with a medium containing the various concentrations of the test compounds. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a predetermined period, typically ranging from 24 to 72 hours.
-
MTT Assay: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.
Workflow:
Figure 4. Workflow for a competitive estrogen receptor binding assay.
Detailed Protocol:
-
Preparation of Uterine Cytosol: Uterine tissue from immature female rats is homogenized in a buffer solution. The homogenate is then centrifuged at high speed to obtain the cytosol fraction, which contains the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or tamoxifen). A control with only [³H]-E2 and another with a large excess of unlabeled estradiol (to determine non-specific binding) are also included.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound [³H]-E2 is separated from the unbound [³H]-E2. Common methods include adsorption of the unbound ligand to dextran-coated charcoal or precipitation of the receptor-ligand complex with hydroxylapatite.
-
Quantification of Bound Ligand: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: A displacement curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-E2, is determined from this curve. The Relative Binding Affinity (RBA) is then calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
Discussion and Conclusion
Based on the available in vitro data, both this compound and tamoxifen demonstrate inhibitory effects on the proliferation of ER-positive MCF-7 breast cancer cells. Tamoxifen, a well-established SERM, and its active metabolites, 4-hydroxytamoxifen and endoxifen, exhibit a range of binding affinities for the estrogen receptor, with the metabolites showing significantly higher affinity than the parent drug.
This compound, with an ED50 of 1.0 µM in MCF-7 cells, shows promise as an anti-proliferative agent. A key distinguishing feature of this compound is its reported activity in ER-negative breast cancer cells, suggesting a mechanism of action that may not be solely dependent on the estrogen receptor. This dual-action potential could be advantageous in overcoming certain forms of resistance to traditional ER-targeted therapies.
Further research, including direct comparative studies under identical experimental conditions, is necessary to definitively establish the relative potency and efficacy of this compound versus tamoxifen. Investigating the ER-independent signaling pathways of this compound could unveil novel therapeutic targets for breast cancer treatment. This guide provides a foundational comparison to aid researchers in designing future studies to further elucidate the therapeutic potential of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Metahexestrol and Fulvestrant in Breast Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Metahexestrol and Fulvestrant, two compounds targeting the estrogen receptor (ER) in breast cancer. The following sections present a comprehensive overview of their mechanisms of action, quantitative efficacy data, and the experimental protocols utilized for these assessments.
Introduction
Hormone therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Fulvestrant, a selective estrogen receptor degrader (SERD), is a well-established therapeutic agent. This compound, a synthetic non-steroidal estrogen derivative, has also demonstrated anti-proliferative effects. This guide aims to provide an objective comparison of their preclinical efficacy based on available data.
Mechanism of Action
Fulvestrant is a pure antiestrogen that functions as a selective estrogen receptor degrader (SERD). Its mechanism involves binding to the estrogen receptor and inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. This dual action of antagonizing and eliminating the receptor effectively abrogates estrogen signaling pathways crucial for the growth of ER-positive breast cancer cells.
This compound is characterized as an estrogen receptor (E2R) inhibitor. While it demonstrates anti-proliferative activity in ER-positive breast cancer cells, intriguingly, it also exhibits inhibitory effects in ER-negative cell lines. This suggests that its mechanism of action may be partially independent of the estrogen receptor pathway, a facet that distinguishes it from purely ER-targeted therapies like Fulvestrant.
Quantitative Efficacy Data
The following table summarizes the key in vitro efficacy parameters for this compound and Fulvestrant based on available experimental data.
| Parameter | This compound | Fulvestrant | Reference Cell Line |
| Receptor Binding Affinity (Ki) | Data not readily available | High affinity (pM to low nM range) | ERα |
| Inhibition of Cell Proliferation (IC50/ED50) | ED50: 1.0 µM[1] | IC50: 0.29 nM | MCF-7 (ER+) |
| Activity in ER-negative cells | Inhibitory activity observed | No significant effect | MDA-MB-231 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
Metahexestrol vs. Raloxifene: A Comparative Mechanism Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Metahexestrol and Raloxifene, focusing on their mechanisms of action, receptor binding affinities, and effects on cellular signaling pathways. The information is supported by experimental data to facilitate a comprehensive understanding for research and drug development purposes.
Introduction
This compound and Raloxifene are both synthetic nonsteroidal compounds that interact with estrogen receptors (ERs), playing significant roles in modulating estrogen-mediated physiological and pathological processes. While both are of interest in the context of hormone-dependent conditions, particularly breast cancer, they exhibit distinct mechanistic profiles. Raloxifene is a well-characterized second-generation selective estrogen receptor modulator (SERM), whereas this compound is known as an estrogen receptor inhibitor with potential for both ER-dependent and independent actions.[1] This guide aims to delineate these differences through a comparative analysis of their molecular mechanisms.
Comparative Mechanism of Action
This compound
This compound is classified as an estrogen receptor inhibitor.[1] Its primary mechanism involves the inhibition of ER-positive breast cancer cell proliferation.[1] Notably, this compound also demonstrates anti-proliferative effects in ER-negative breast cancer cells, suggesting a mechanism of action that is at least partially independent of the estrogen receptor pathway.[1] This dual activity profile distinguishes it from classical SERMs.
Raloxifene
Raloxifene is a selective estrogen receptor modulator (SERM) with tissue-specific agonist and antagonist effects.[2] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and its action is dependent on the tissue context and the specific conformation it induces in the receptor upon binding. This leads to differential recruitment of co-activator and co-repressor proteins, resulting in varied downstream gene expression. In breast and uterine tissues, Raloxifene acts as an estrogen antagonist, while in bone, it exhibits estrogenic (agonist) effects, which is the basis for its use in treating osteoporosis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Raloxifene, focusing on their estrogen receptor binding affinities and their effects on cell proliferation.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Relative Binding Affinity (RBA) |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available | |
| Raloxifene | ERα | ~2.7 nM | High |
| ERβ | Data not available | High |
| Compound | Cell Line | Assay | Endpoint | Value |
| This compound | MCF-7 (ER+) | Proliferation Assay | ED50 | 1.0 µM |
| MDA-MB-231 (ER-) | Proliferation Assay | Inhibitory Effect | Dose-dependent | |
| Raloxifene | ER-positive breast cancer cells | Ki-67 Expression | % Decrease from Baseline | 21% (60 mg/day) |
| Breast Carcinoma in postmenopausal women | Ki-67 Expression | % Decrease from Baseline | 19.28% to 12.13% |
Signaling Pathways
The interaction of this compound and Raloxifene with their molecular targets initiates distinct downstream signaling cascades.
This compound Signaling
This compound's signaling is characterized by both ER-dependent and ER-independent pathways. In ER-positive cells, it likely acts by competitively inhibiting estrogen binding, thereby blocking the transcription of estrogen-responsive genes that drive cell proliferation. The observed activity in ER-negative cells points towards the involvement of other signaling pathways, the specifics of which are still under investigation.
Raloxifene Signaling
Raloxifene's signaling is primarily mediated through its modulation of estrogen receptors. Upon binding, it induces a specific conformational change in the ER, leading to the recruitment of different co-regulators in different tissues. This results in a tissue-dependent pattern of gene expression. In breast cancer cells, it acts as an antagonist, inhibiting the expression of estrogen-dependent genes. Additionally, Raloxifene has been shown to affect other signaling pathways, such as the MAPK and PI3K/Akt pathways, in a cell-specific manner.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a receptor.
-
Objective: To determine the relative binding affinity of this compound and Raloxifene for ERα and ERβ.
-
Methodology:
-
Receptor Preparation: Prepare cytosol containing estrogen receptors from a suitable source, such as rat uteri or cells overexpressing human ERα or ERβ.
-
Incubation: Incubate a fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or Raloxifene).
-
Separation: Separate the receptor-bound from the unbound radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Objective: To determine the effect of this compound and Raloxifene on the proliferation of cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound or Raloxifene) and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the ED50 or IC50 value (the concentration of the compound that causes a 50% effect on cell proliferation).
-
Conclusion
This compound and Raloxifene, while both interacting with the estrogen signaling axis, exhibit fundamentally different mechanisms of action. Raloxifene's activity is defined by its tissue-selective modulation of estrogen receptor function, leading to a mix of estrogenic and anti-estrogenic effects. In contrast, this compound acts as an estrogen receptor inhibitor and possesses an additional, ER-independent anti-proliferative mechanism. This distinction is critical for the strategic development of these compounds for therapeutic applications. Further research is warranted to fully elucidate the ER-independent pathways modulated by this compound and to obtain more precise quantitative data on its receptor binding characteristics to allow for a more direct and comprehensive comparison with established SERMs like Raloxifene.
References
Cross-validation of Metahexestrol's Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metahexestrol's anti-proliferative activity across different breast cancer cell lines, with a focus on its dual mechanism of action in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cells. We compare its performance with established estrogen receptor modulators, Tamoxifen and Fulvestrant, and provide supporting experimental data and detailed protocols.
Comparative Efficacy of this compound and Alternatives
This compound has demonstrated significant anti-proliferative effects in both ER-positive and ER-negative breast cancer cell lines. This suggests a mechanism of action that is, at least in part, independent of the estrogen receptor.
Table 1: Comparison of Anti-proliferative Activity (IC50/ED50 in µM)
| Compound | MCF-7 (ER+) | MDA-MB-231 (ER-) | T-47D (ER+) |
| This compound | 1.0 (ED50)[1] | Data Not Available | Data Not Available |
| Tamoxifen | 10.045[2] | 2.23[2] | ~1.0[3] |
| Fulvestrant | 0.00029[3] | >1 | 2.168 |
Disclaimer: The IC50/ED50 values presented in this table are compiled from different studies. Direct comparative studies under identical experimental conditions are limited. Therefore, these values should be interpreted with caution as they can vary based on the specific experimental setup.
Mechanism of Action and Signaling Pathways
This compound's activity is characterized by a dual mechanism. In ER-positive cells, it acts as an estrogen receptor inhibitor. However, its ability to inhibit proliferation in ER-negative cells, an effect not reversed by estrogen, points to an alternative, ER-independent pathway.
Estrogen Receptor-Dependent Pathway (MCF-7 cells)
In ER-positive cells like MCF-7, this compound likely competes with estradiol for binding to the estrogen receptor alpha (ERα). This binding prevents the receptor's activation, dimerization, and subsequent translocation to the nucleus, thereby inhibiting the transcription of estrogen-responsive genes that are crucial for cell proliferation.
Putative Estrogen Receptor-Independent Pathway (MDA-MB-231 cells)
In ER-negative MDA-MB-231 cells, this compound's anti-proliferative effects are likely mediated through alternative signaling pathways. While the exact mechanism is still under investigation, potential targets include key signaling cascades known to be dysregulated in breast cancer, such as the MAPK/ERK and PI3K/Akt pathways. Fulvestrant has been shown to up-regulate ERβ in MDA-MB-231 cells, suggesting a possible mechanism for its activity in ERα-negative cells. It is plausible that this compound could act through a similar ERβ-mediated or another independent pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Tamoxifen, Fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Tamoxifen, or Fulvestrant. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Discussion and Conclusion
The available data indicates that this compound is a promising anti-cancer agent with a unique dual mechanism of action. Its ability to inhibit the growth of both ER-positive and ER-negative breast cancer cells distinguishes it from traditional endocrine therapies like Tamoxifen and Fulvestrant, which are primarily effective against ER-positive tumors.
The ED50 of 1.0 µM in MCF-7 cells demonstrates its potency in ER-dependent contexts. The observation that its activity in MDA-MB-231 cells is not reversed by estrogen is a critical finding, suggesting that it could be a valuable therapeutic option for hormone-resistant breast cancers.
Further research is warranted to precisely elucidate the molecular targets and signaling pathways involved in this compound's ER-independent activity. Determining its IC50 value in a broader range of cancer cell lines, including a direct comparison with Tamoxifen and Fulvestrant under standardized conditions, will be crucial for a more definitive assessment of its therapeutic potential. The exploration of its effects on pathways such as MAPK/ERK and PI3K/Akt in ER-negative cells could unveil novel therapeutic strategies for aggressive and difficult-to-treat breast cancers.
References
A Head-to-Head Comparison of Metahexestrol and Other Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be utilized in a variety of therapeutic contexts, from oncology to osteoporosis. This guide provides a detailed head-to-head comparison of Metahexestrol, a less-studied SERM, with two of the most well-characterized SERMs, Tamoxifen and Raloxifene. The following sections present quantitative data on their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in research and drug development.
Data Presentation
Table 1: Comparative Estrogen Receptor Binding Affinity of SERMs
| Compound | Receptor Subtype(s) | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol |
| This compound | Estrogen Receptor (ER) | Data not readily available | Data not readily available |
| Tamoxifen | ERα, ERβ | ~2.8 nM (for 4-hydroxytamoxifen, the active metabolite) | ~8.5% (for 4-hydroxytamoxifen) |
| Raloxifene | ERα, ERβ | Similar to Estradiol | High |
Note: Data for Tamoxifen's active metabolite, 4-hydroxytamoxifen, is provided as it is the primary mediator of its biological activity. The binding affinity of Raloxifene is reported to be comparable to that of the endogenous ligand, estradiol. Specific quantitative binding data for this compound is limited in publicly available literature.
Table 2: In Vitro Efficacy of SERMs on MCF-7 Breast Cancer Cell Proliferation
| Compound | Efficacy Metric | Value |
| This compound | ED50 | 1.0 µM[1] |
| Tamoxifen | IC50 | Low nanomolar to micromolar range (variable) |
| Raloxifene | IC50 | ~10 µM (to kill ~50% of cells in 48h)[2] |
Note: The efficacy of SERMs in inhibiting the proliferation of ER-positive MCF-7 breast cancer cells is a key indicator of their potential therapeutic activity. The reported values can vary depending on the specific experimental conditions. One study indicated that 1 µM of Raloxifene significantly decreased cell viability.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the receptor.
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxylapatite (HAP) slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer, HAP slurry, and solutions of radioligand, unlabeled estradiol, and test compounds at various concentrations.
-
Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or the test compound. Include tubes with only buffer and radioligand for total binding and tubes with a high concentration of unlabeled estradiol for non-specific binding.
-
Equilibrium Binding: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.
-
Washing: Wash the HAP pellets multiple times with cold assay buffer to remove unbound radioligand.
-
Quantification: After the final wash, resuspend the HAP pellets in ethanol and transfer them to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated relative to estradiol.
MCF-7 Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free medium supplemented with charcoal-stripped serum (to remove endogenous estrogens)
-
Test compounds (this compound, Tamoxifen, Raloxifene)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in complete medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the complete medium with phenol red-free medium containing charcoal-stripped serum and incubate for 24-48 hours to synchronize the cells and minimize the effects of endogenous estrogens.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound, Tamoxifen, Raloxifene). Include untreated control wells and wells with vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects on cell proliferation.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 or ED50 value.
Mandatory Visualization
Caption: Classical genomic signaling pathway of SERMs.
Caption: Experimental workflow for a competitive radioligand binding assay.
Discussion of Findings
This compound has demonstrated anti-proliferative effects on ER-positive breast cancer cells, with an ED50 of 1.0 µM.[1] Interestingly, it also shows inhibitory effects on ER-negative cells, suggesting a potential mechanism of action that is partially independent of the estrogen receptor.[1] This dual activity could be of significant interest for further investigation, particularly in the context of hormone-resistant cancers.
In comparison, Tamoxifen, a first-generation SERM, is a well-established therapeutic for ER-positive breast cancer. Its active metabolite, 4-hydroxytamoxifen, exhibits high affinity for the estrogen receptor. Raloxifene, a second-generation SERM, also demonstrates high ER binding affinity and is used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3] The in vitro data for Raloxifene indicates it can induce cell death in MCF-7 cells at micromolar concentrations.
The variability in the reported IC50 values for Tamoxifen highlights the importance of standardized experimental protocols when comparing the potency of different compounds. Factors such as cell culture conditions, treatment duration, and the specific endpoint being measured can all influence the outcome.
The provided experimental protocols for competitive binding and cell proliferation assays offer a standardized framework for researchers to directly compare the performance of this compound and other SERMs in their own laboratories. The signaling pathway diagram illustrates the classical genomic mechanism through which SERMs exert their effects by modulating gene expression. However, it is important to note that non-genomic signaling pathways also play a role in the action of some SERMs.
Conclusion
This compound shows promise as an anti-proliferative agent in breast cancer cells, with a potential for an ER-independent mechanism of action. While direct comparative data on its receptor binding affinity is still needed, its efficacy in inhibiting MCF-7 cell proliferation is within a relevant therapeutic range. Further head-to-head studies using standardized protocols, such as those detailed in this guide, are crucial to fully elucidate the pharmacological profile of this compound relative to established SERMs like Tamoxifen and Raloxifene. Such studies will be invaluable for guiding future drug development efforts in the field of hormone-responsive and resistant cancers.
References
Unveiling the Estrogen Receptor-Independent Actions of Metahexestrol: A Comparative Analysis
Metahexestrol, a synthetic estrogen, exhibits notable anti-proliferative effects on breast cancer cells that lack the estrogen receptor (ER), indicating a mechanism of action that bypasses the classical hormonal pathway. This guide provides a comparative analysis of this compound's ER-independent effects, placing it in context with other selective estrogen receptor modulators (SERMs) and outlining the experimental framework for investigating these alternative signaling pathways.
While the primary therapeutic targets of many estrogenic compounds are the estrogen receptors, a growing body of evidence reveals that their biological activities are not solely confined to this pathway. This compound has demonstrated significant inhibitory effects on the proliferation of ER-negative breast cancer cell lines, such as MDA-MB-231.[1] Crucially, this anti-proliferative activity cannot be reversed by the presence of estrogen, strongly suggesting a mechanism that is independent of the ER pathway.[1]
Comparative Landscape of ER-Independent Effects
To understand the significance of this compound's ER-independent actions, it is valuable to compare it with other well-characterized SERMs, such as Tamoxifen and Raloxifene. These compounds, while primarily known for their ER-modulating properties, also exhibit effects in ER-negative contexts, often through the modulation of key cellular signaling pathways.
| Compound | Reported ER-Independent Effects in Breast Cancer Cells | Key Signaling Pathways Implicated |
| This compound | Inhibition of proliferation in ER-negative MDA-MB-231 cells.[1] | To be fully elucidated. Potential involvement of pathways similar to other SERMs is hypothesized. |
| Tamoxifen | Induction of apoptosis and cell cycle arrest in ER-negative breast cancer cells.[2][3] Inhibition of TRPV6 calcium channels. | PI3K/Akt, MAPK/ERK, JNK, Protein Kinase C (PKC). |
| Raloxifene | Inhibition of breast tissue proliferation through mechanisms independent of the ER. Induction of apoptosis in ER-negative breast cancer cells. | Aryl hydrocarbon Receptor (AhR). |
Elucidating the Signaling Cascades: A Path Forward
The precise molecular pathways through which this compound exerts its ER-independent effects remain to be fully characterized. Based on the known non-genomic actions of other SERMs, several key signaling cascades are prime candidates for investigation. These include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are central regulators of cell proliferation, survival, and apoptosis.
Proposed Investigational Workflow
A series of experiments are necessary to delineate the ER-independent signaling of this compound. The following workflow outlines a potential research approach.
Caption: Experimental workflow for investigating this compound's ER-independent signaling.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable research. Below are foundational protocols for key experiments.
Cell Culture and Treatment
ER-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before treatment with varying concentrations of this compound, a vehicle control (e.g., DMSO), and relevant positive controls (e.g., Tamoxifen).
Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well.
-
After 24 hours, treat cells with different concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
Western Blot Analysis
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizing the Hypothesized Signaling Pathway
Based on the actions of other SERMs in ER-negative cells, a potential signaling pathway for this compound can be hypothesized. This involves the modulation of the PI3K/Akt and MAPK/ERK pathways, leading to downstream effects on cell cycle progression and apoptosis.
Caption: Hypothesized ER-independent signaling pathway of this compound.
Further research is imperative to fully elucidate the ER-independent mechanisms of this compound. The experimental framework provided here offers a roadmap for these investigations, which will be critical in understanding its full therapeutic potential and identifying novel targets for cancer therapy.
References
A Comparative Analysis of the Side Effect Profiles of Non-Steroidal Synthetic Estrogens: A Focus on Hexestrol and Its Analogs
Introduction
Comparative Side Effect Profile
The following table summarizes the known side effects of Hexestrol, Dienestrol, Diethylstilbestrol, and Estradiol. The data is compiled from a variety of sources including clinical reports and toxicological studies. It is important to note that the incidence and severity of side effects are often dose-dependent and vary based on the duration of treatment and individual patient factors.
| Side Effect Category | Hexestrol | Dienestrol | Diethylstilbestrol (DES) | Estradiol (Natural Estrogen) |
| Cardiovascular | Thromboembolic disorders, Increased thrombogenic activities. | Edema, Hypertension, Thromboembolism. | Thromboembolic events, Cardiovascular issues. | Edema, Hypertension, Thromboembolism, Retinal thrombosis. |
| Gastrointestinal | Nausea, Anorexia, Vomiting, Mild diarrhea. | Nausea, Vomiting, Abdominal cramps, Bloating, Cholestatic jaundice. | Nausea, Vomiting. | Nausea, Vomiting, Abdominal cramps, Bloating. |
| Endocrine/Metabolic | Not extensively documented in available sources. | Reduced carbohydrate tolerance, Hypercalcemia, Sodium and water retention. | Endocrine disturbances. | Changes in libido, Reduced carbohydrate tolerance, Aggravation of porphyria. |
| Reproductive/Genitourinary | Adverse effects on reproductive function, Impaired folliculogenesis. | Breakthrough bleeding, Spotting, Change in menstrual flow, Dysmenorrhea, Vaginal candidiasis, Increase in size of uterine fibromyomata. | Reproductive tract abnormalities in offspring (DES daughters and sons), Increased risk of clear-cell adenocarcinoma of the vagina and cervix in DES daughters. | Breakthrough bleeding, Spotting, Change in menstrual flow, Dysmenorrhea, Amenorrhea, Vaginal candidiasis. |
| Oncologic | Potential for estrogen-dependent neoplasia. | Increased risk of endometrial carcinoma with prolonged use. | Increased risk of breast cancer in mothers who took DES during pregnancy, Testicular cancer in DES sons (controversial). | Increased risk of endometrial cancer (especially with unopposed estrogen), Potential increased risk of breast and ovarian cancer. |
| Hepatic | Impaired hepatic function is a contraindication, Liver damage with high doses. | Jaundice, Liver tumors. | Liver metabolism. | Cholestatic jaundice. |
| Central Nervous System | Not extensively documented in available sources. | Headache, Migraine, Dizziness, Mental depression. | Not a primary reported side effect. | Headache, Migraine, Dizziness, Depression. |
| Dermatologic | Not extensively documented in available sources. | Pigmentation, Rashes, Erythema multiforme, Erythema nodosum, Loss of scalp hair, Hirsutism. | Not a primary reported side effect. | Chloasma or melasma, Erythema multiforme, Erythema nodosum, Hemorrhagic eruption, Hirsutism, Loss of scalp hair. |
| Other | Appetite loss, Body weight reduction. | Changes in weight, Changes in libido, Fluid retention. | - | Breast tenderness and enlargement, Changes in weight, Edema. |
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogens exert their effects primarily through two intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). These receptors are ligand-activated transcription factors. The binding of an estrogenic compound induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This is the classical, or genomic, signaling pathway. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, which can activate various intracellular signaling cascades like the MAPK and PI3K pathways.
Experimental Workflow: Rodent Uterotrophic Assay
The rodent uterotrophic assay is a standardized in vivo method used to assess the estrogenic activity of a compound. It is based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rodents. An increase in uterine weight following exposure to a test substance is a clear indicator of estrogenic effects.
Experimental Protocols
Rodent Uterotrophic Assay
Objective: To determine the estrogenic activity of a test compound by measuring its effect on uterine weight in immature female rats.
Methodology:
-
Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar strain), approximately 21 days of age at the start of dosing. Animals are housed under controlled conditions of temperature, humidity, and light cycle, with ad libitum access to a standard low-phytoestrogen diet and water.
-
Groups: Animals are randomly assigned to treatment groups, with at least six animals per group.
-
Group 1: Vehicle Control (e.g., corn oil).
-
Group 2: Positive Control (e.g., 17β-estradiol).
-
Group 3 onwards: Test Compound at various dose levels.
-
-
Dosing: The test compound, positive control, and vehicle are administered daily for three consecutive days, typically by oral gavage or subcutaneous injection.
-
Observations: All animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and the uterine horns are separated at the cervix. The fluid is expressed by blotting, and the uterine weight (blotted weight) is recorded.
-
Data Analysis: The mean uterine weights of the test compound groups are compared to the mean uterine weight of the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight is indicative of estrogenic activity.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the estrogen receptors (ERα and ERβ).
Methodology:
-
Reagents:
-
Recombinant human ERα and ERβ.
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol).
-
Test compound at various concentrations.
-
Assay buffer.
-
-
Procedure: A competitive binding assay is performed. A constant concentration of radiolabeled estradiol is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: After incubation, bound and free radiolabeled estradiol are separated. This can be achieved by various methods, such as hydroxylapatite (HAP) precipitation or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined. The binding affinity (Ki) can then be calculated from the IC50 value. This allows for a quantitative comparison of the binding affinities of different compounds for the estrogen receptors.
References
Validating the Specificity of Metahexestrol for the Estrogen Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metahexestrol's specificity for the estrogen receptor (ER), placing its performance in context with other well-established estrogenic compounds. By presenting key experimental data and detailed methodologies, this document aims to facilitate an objective evaluation of this compound for research and drug development purposes.
Comparative Analysis of Estrogen Receptor Binding Affinity
The specificity and potency of a ligand for its receptor are critical parameters in drug development. For estrogenic compounds, this is typically quantified by their binding affinity for the two main estrogen receptor subtypes, ERα and ERβ. The following table summarizes the relative binding affinity (RBA) of this compound in comparison to the endogenous ligand 17β-Estradiol and other common estrogen receptor modulators.
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) vs. 17β-Estradiol | Reference |
| This compound | ER (calf uterus) | Data not explicitly quantified in publicly available literature; characterized as an antiestrogen. | |
| 17β-Estradiol | ERα / ERβ | 100 | By definition |
| Hexestrol | ERα / ERβ | ~133 | |
| Diethylstilbestrol (DES) | ERα / ERβ | ~200 | |
| Tamoxifen | ERα | ~2.1 | |
| 4-Hydroxytamoxifen (Active Metabolite) | ERα | ~180 | |
| Raloxifene | ERα / ERβ | ~1.0 (ERα), ~1.0 (ERβ) |
Experimental Protocols for Assessing ER Specificity
To validate the specificity of a compound like this compound for the estrogen receptor, a series of well-established in vitro assays are employed. These assays provide quantitative data on binding affinity, and functional data on the agonistic or antagonistic properties of the compound.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-Estradiol) for binding to the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of this compound for ERα and ERβ.
Methodology:
-
Receptor Source: Purified recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosol preparations from estrogen target tissues (e.g., rat uterus).
-
Radioligand: [³H]-17β-Estradiol at a fixed concentration (typically near its Kd value).
-
Competitor: Serial dilutions of this compound and a reference compound (unlabeled 17β-Estradiol).
-
Incubation: The receptor, radioligand, and competitor are incubated to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated using methods like hydroxylapatite precipitation, dextran-coated charcoal, or size-exclusion chromatography.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding of the radioligand against the concentration of the competitor. The IC50 value is determined from this curve, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. The RBA is then calculated relative to 17β-Estradiol.
References
Benchmarking Metahexestrol's Potency Against Novel Estrogen Receptor Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor (ER) inhibitor, Metahexestrol, against a range of novel ER inhibitors. The information is compiled from preclinical data to assist researchers in evaluating the relative potency and mechanisms of these compounds.
Introduction to Estrogen Receptor Inhibition
The estrogen receptor is a key driver in the proliferation of hormone receptor-positive breast cancers. Endocrine therapies that target the ER signaling pathway are a cornerstone of treatment for these cancers. While established drugs have been effective, the development of resistance has spurred the creation of novel ER inhibitors with different mechanisms of action and potentially greater potency. This guide focuses on comparing the preclinical efficacy of this compound, a known ER inhibitor, with that of newer agents, including Selective Estrogen Receptor Degraders (SERDs).
Comparative Potency of ER Inhibitors
The potency of ER inhibitors is commonly measured by their half-maximal inhibitory concentration (IC50) in cell proliferation assays or their binding affinity (Ki or relative binding affinity - RBA) in competitive binding assays. The following tables summarize available data for this compound and a selection of novel and established ER inhibitors. It is important to note that these values are derived from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.
Table 1: Proliferation Inhibition (IC50/ED50) in ER-Positive Breast Cancer Cell Lines (e.g., MCF-7)
| Compound | Class | Cell Line | IC50 / ED50 | Citation(s) |
| This compound | ER Inhibitor | MCF-7 | 1.0 µM | [1] |
| Fulvestrant | SERD | MCF-7 | ~0.29 nM | |
| Letrozole | Aromatase Inhibitor | MCF-7aro | 50-100 nM | [2] |
| Tamoxifen | SERM | MCF-7aro | 1000 nM | [2] |
Note: Lower values indicate higher potency.
Table 2: Estrogen Receptor Binding Affinity (Ki)
| Compound | Class | ER Subtype | Ki Value | Citation(s) |
| Hexestrol | Estrogen | ERα / ERβ | 0.06 nM | [3] |
| Imlunestrant | SERD | ERα (wild-type) | 0.64 nM | [4] |
| Imlunestrant | SERD | ERα (Y537S mutant) | 2.80 nM |
Note: Lower values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of standard protocols used to determine the potency of ER inhibitors.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) or inhibition constant (Ki) of a test compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (as a source of ER) or recombinant human ERα/ERβ
-
Radiolabeled estradiol ([3H]-E2)
-
Test compound (e.g., this compound, novel ER inhibitors)
-
Unlabeled estradiol (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl with EDTA and DTT)
-
Hydroxyapatite slurry (to separate bound from free radioligand)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to obtain the cytosolic fraction containing the ER.
-
Competitive Binding Incubation: A constant concentration of [3H]-E2 and varying concentrations of the test compound are incubated with the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxyapatite slurry is added to the incubation mixture to adsorb the ER-ligand complexes. The mixture is then washed to remove unbound radioligand.
-
Quantification: The amount of bound [3H]-E2 is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 (IC50) is determined. The RBA is calculated relative to the IC50 of a reference compound (e.g., estradiol).
Cell Proliferation Assay (MCF-7 Cells)
This assay assesses the ability of a compound to inhibit the growth of ER-positive breast cancer cells.
Objective: To determine the half-maximal effective concentration (ED50) or inhibitory concentration (IC50) of a test compound on cell proliferation.
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.
-
Cell Viability Measurement: A cell viability reagent is added to each well, and the absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 or ED50 value is then determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Conclusion
The available preclinical data indicates that novel ER inhibitors, particularly the new generation of oral SERDs, exhibit significantly higher potency in inhibiting ER-positive breast cancer cell proliferation and binding to the estrogen receptor compared to this compound. The sub-nanomolar to low nanomolar IC50 and Ki values of compounds like Fulvestrant and Imlunestrant stand in contrast to the micromolar effective concentration of this compound.
This disparity in potency highlights the advancements in drug design that have led to the development of highly effective ER-targeted therapies. Researchers and drug development professionals should consider these significant differences in potency when evaluating candidates for further investigation and clinical development. The detailed experimental protocols provided herein offer a foundation for conducting comparative studies to further elucidate the relative merits of these and other emerging ER inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Metahexestrol
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Metahexestrol is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment. The following guidance is based on available safety data for the closely related compound Hexestrol, which is classified as a carcinogen.[1] Researchers should treat this compound with a similar level of caution.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[2][3][4][5] When handling this compound, the following equipment is mandatory.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) should be worn. For tasks with a high risk of splash, double gloving is recommended. |
| Eye/Face Protection | Safety glasses with side shields are required at a minimum. When there is a risk of splashes, chemical safety goggles and a face shield should be used. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
| Protective Clothing | A fully buttoned lab coat or a disposable gown should be worn to protect the skin. When handling larger quantities, chemical-resistant coveralls are advised. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide outlines the essential procedures from preparation to decontamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Restricted Access: Access to the handling area should be restricted to authorized personnel only.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. A spill kit appropriate for cytotoxic drugs should also be available.
2. Weighing and Aliquoting:
-
Containment: Weighing of powdered this compound should be performed in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of the powder.
-
Tool Selection: Use dedicated spatulas and weighing boats. These should be decontaminated after use or disposed of as hazardous waste.
3. Dissolution and Dilution:
-
Solvent Handling: When dissolving this compound, add the solvent slowly to the powder to avoid splashing.
-
Vessel Sealing: All containers holding this compound solutions should be securely sealed and clearly labeled with the compound name, concentration, and hazard warnings.
4. Experimental Use:
-
Careful Transfer: Use caution when transferring solutions to prevent spills and aerosol generation.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.
5. Decontamination:
-
Work Surfaces: All surfaces and equipment potentially contaminated with this compound should be decontaminated at the end of each procedure and at the end of the workday. A suitable decontamination solution should be used.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Solid Waste: Solid this compound and empty vials should be disposed of in the hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the critical steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
